Product packaging for 4-Hexyl-2,5-dimethyloxazole(Cat. No.:CAS No. 20662-86-6)

4-Hexyl-2,5-dimethyloxazole

Cat. No.: B15364156
CAS No.: 20662-86-6
M. Wt: 181.27 g/mol
InChI Key: HMYAUWMKFPILNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Hexyl-2,5-dimethyloxazole is an oxazole.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H19NO B15364156 4-Hexyl-2,5-dimethyloxazole CAS No. 20662-86-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20662-86-6

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

4-hexyl-2,5-dimethyl-1,3-oxazole

InChI

InChI=1S/C11H19NO/c1-4-5-6-7-8-11-9(2)13-10(3)12-11/h4-8H2,1-3H3

InChI Key

HMYAUWMKFPILNN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(OC(=N1)C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Hexyl-2,5-dimethyloxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details two primary synthetic pathways for the preparation of 4-Hexyl-2,5-dimethyloxazole, a trisubstituted oxazole with potential applications in medicinal chemistry and drug development. The synthesis routes presented are based on established methodologies for oxazole ring formation, namely the Robinson-Gabriel synthesis and the reaction of an α-haloketone with an amide. This document provides a comprehensive overview of the necessary starting materials, reaction schemes, and detailed experimental protocols.

Core Synthesis Pathways

Two robust and well-documented methods for the synthesis of substituted oxazoles are adaptable for the preparation of this compound.

1. Robinson-Gabriel Synthesis: This classical approach involves the cyclodehydration of a 2-acylamino-ketone. For the target molecule, the key intermediate is N-(3-oxononan-2-yl)acetamide. This intermediate can be synthesized in a multi-step process starting from readily available 2-nonanone.

2. α-Haloketone and Amide Condensation: This method provides a more direct route to the oxazole ring. It involves the reaction of an α-haloketone, specifically 1-bromo-2-nonanone, with acetamide. This pathway is often favored for its operational simplicity.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each step of the proposed synthesis pathways, along with a summary of key quantitative data.

Pathway 1: Robinson-Gabriel Synthesis

This pathway commences with the synthesis of 2-nonanone, followed by amination, acetylation, and subsequent cyclodehydration.

Step 1: Synthesis of 2-Nonanone

A method for preparing 2-nonanone involves the reaction of heptanoic acid and acetic acid over a catalyst in a fixed-bed flow-type reactor.

ParameterValueReference
ReactantsHeptanoic acid, Acetic acid[1]
Molar Ratio (Heptanoic:Acetic)1:4[1]
CatalystNot specified[1]
Carrier GasNitrogen[1]
Reaction Temperature280 °C[1]
Yield95%[1]

Experimental Protocol: A catalyst is placed on a fixed catalyst bed in a fixed-bed flow-type reactor. The upper space of the reactor is filled with an inert filler. The reactor is heated to maintain the catalyst bed temperature at 280 °C. A mixture of heptanoic acid and acetic acid (1:4 molar ratio) is pumped into the reactor from the top, passing through the inert filler for pre-heating and gasification, with nitrogen as a carrier gas. The gasified reaction mixture then passes through the catalyst bed to react. The product flowing out of the reactor is cooled and collected. The collected liquid is then distilled to obtain 2-nonanone.[1]

Step 2: Synthesis of 3-Amino-2-nonanone

The α-amination of ketones can be achieved through various methods. A transition-metal-free direct α-C-H amination of ketones using ammonium iodide as a catalyst and sodium percarbonate as a co-oxidant is a viable approach.

ParameterValueReference
Reactants2-Nonanone, Amine Source[2]
CatalystAmmonium Iodide[2]
Co-oxidantSodium Percarbonate[2]
SolventNot specified[2]
TemperatureNot specified[2]
YieldVaries with substrate[2]

Experimental Protocol (General): To a solution of the ketone in a suitable solvent, the amine source, ammonium iodide, and sodium percarbonate are added. The reaction mixture is stirred at the appropriate temperature until the reaction is complete (monitored by TLC). The product, an α-amino ketone, is then isolated and purified using standard techniques such as extraction and chromatography.[2]

Step 3: Synthesis of N-(3-oxononan-2-yl)acetamide

The acetylation of α-amino ketones can be performed using acetic anhydride.

Experimental Protocol (General): The α-amino ketone is dissolved in a suitable solvent, and acetic anhydride is added, often in the presence of a base to neutralize the acetic acid byproduct. The reaction is typically stirred at room temperature until completion. The N-acetylated product is then isolated by extraction and purified by crystallization or chromatography.

Step 4: Synthesis of this compound (Robinson-Gabriel Cyclization)

The final step is the cyclodehydration of the N-acyl-α-amino ketone. This is typically achieved using a dehydrating agent such as sulfuric acid or phosphorus pentoxide.

ParameterValueReference
ReactantN-(3-oxononan-2-yl)acetamideGeneral
Dehydrating AgentConcentrated Sulfuric Acid or Phosphorus PentoxideGeneral
SolventNot specifiedGeneral
TemperatureVariesGeneral
YieldVariesGeneral

Experimental Protocol (General): The N-(3-oxononan-2-yl)acetamide is treated with a cyclodehydrating agent, such as concentrated sulfuric acid, and heated. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is carefully quenched with water or a base, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by distillation or chromatography to yield this compound.

Pathway 2: α-Haloketone and Amide Condensation

This pathway offers a more direct route starting from 2-nonanone.

Step 1: Synthesis of 1-Bromo-2-nonanone

The α-bromination of ketones can be achieved using brominating agents such as N-bromosuccinimide (NBS).

Experimental Protocol (General): To a solution of 2-nonanone in a suitable solvent (e.g., carbon tetrachloride or an ionic liquid), N-bromosuccinimide and a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a radical initiator are added. The mixture is stirred, often with heating or under irradiation, until the reaction is complete. The product, 1-bromo-2-nonanone, is then isolated by extraction and purified.[3]

Step 2: Synthesis of this compound

The final step involves the reaction of the α-bromoketone with acetamide.

ParameterValueReference
Reactants1-Bromo-2-nonanone, AcetamideGeneral
SolventNot specifiedGeneral
TemperatureVariesGeneral
YieldVariesGeneral

Experimental Protocol (General): A mixture of 1-bromo-2-nonanone and an excess of acetamide is heated, either neat or in a high-boiling solvent. The reaction leads to the formation of the oxazole ring through condensation and cyclization. After the reaction is complete, the mixture is cooled, and the product is isolated by extraction with an organic solvent. The crude product is then purified by distillation or chromatography to afford this compound.

Visualizing the Synthesis Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the two proposed synthesis pathways.

Robinson_Gabriel_Synthesis cluster_0 Pathway 1: Robinson-Gabriel Synthesis 2-Nonanone 2-Nonanone 3-Amino-2-nonanone 3-Amino-2-nonanone 2-Nonanone->3-Amino-2-nonanone α-Amination N-(3-oxononan-2-yl)acetamide N-(3-oxononan-2-yl)acetamide 3-Amino-2-nonanone->N-(3-oxononan-2-yl)acetamide Acetylation This compound This compound N-(3-oxononan-2-yl)acetamide->this compound Cyclodehydration

Caption: Robinson-Gabriel synthesis pathway for this compound.

Alpha_Haloketone_Synthesis cluster_1 Pathway 2: α-Haloketone Condensation 2-Nonanone 2-Nonanone 1-Bromo-2-nonanone 1-Bromo-2-nonanone 2-Nonanone->1-Bromo-2-nonanone α-Bromination This compound This compound 1-Bromo-2-nonanone->this compound Condensation with Acetamide

Caption: α-Haloketone condensation pathway for this compound.

Conclusion

This technical guide outlines two viable and established synthetic routes for the preparation of this compound. While the Robinson-Gabriel synthesis is a classic and reliable method, the α-haloketone condensation pathway may offer a more streamlined approach. The choice of pathway will depend on the availability of starting materials, desired scale of synthesis, and the specific capabilities of the research laboratory. The provided experimental protocols are based on general procedures and may require optimization for the specific target molecule. It is recommended that researchers consult the cited literature for more detailed information and adapt the procedures as necessary.

References

An In-Depth Technical Guide on the Physicochemical Properties of 4-Hexyl-2,5-dimethyloxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hexyl-2,5-dimethyloxazole is a trisubstituted oxazole, a class of heterocyclic organic compounds recognized for their diverse biological activities.[1] The physicochemical properties of this molecule are fundamental to understanding its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, which is critical in the fields of drug discovery and development. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details the experimental protocols for their determination, and presents a relevant biological pathway in which similar oxazole derivatives have been implicated.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Data has been aggregated from various chemical databases and predictive models. It is important to note that many of these values are estimated and experimental verification is recommended for critical applications.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₉NO[2][3]
Molecular Weight 181.28 g/mol [2]
Appearance Colorless to pale yellow clear liquid (estimated)[2]
Boiling Point 244.00 to 245.00 °C @ 760.00 mm Hg (estimated)[2]
Melting Point Not Available[2]
Flash Point 202.00 °F (94.50 °C) (estimated)[2]
Vapor Pressure 0.049000 mmHg @ 25.00 °C (estimated)[2]
Water Solubility 11.28 mg/L @ 25 °C (estimated)[2]
logP (o/w) 3.748 (estimated)[2]
pKa (Strongest Basic) 1.86 (predicted)
Polar Surface Area 26.03 Ų (predicted)
Hydrogen Bond Acceptor Count 1 (predicted)
Hydrogen Bond Donor Count 0 (predicted)
Rotatable Bond Count 5 (predicted)

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties are outlined below. These are generalized protocols and may require optimization for this compound.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid organic compound can be determined using a Thiele tube or a suitable melting point apparatus with a boiling point accessory.

  • Apparatus : Thiele tube, thermometer, capillary tube (sealed at one end), small test tube (fusion tube), heating mantle or Bunsen burner, and heat transfer fluid (e.g., mineral oil).

  • Procedure :

    • A small amount of this compound is placed in the fusion tube.

    • The capillary tube is placed in the fusion tube with its open end submerged in the liquid.

    • The fusion tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

    • The assembly is placed in the Thiele tube containing the heat transfer fluid.

    • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

    • As the temperature rises, air trapped in the capillary tube will slowly be expelled.

    • The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted; this is the boiling point. At this temperature, the vapor pressure of the liquid equals the atmospheric pressure.

Melting Point Determination

As this compound is a liquid at room temperature, its melting point would be determined at sub-ambient temperatures.

  • Apparatus : Melting point apparatus with cooling capability, or a cryostat, and a sealed capillary tube.

  • Procedure :

    • The liquid sample is introduced into a capillary tube, which is then sealed.

    • The capillary tube is placed in the melting point apparatus, which is cooled to a temperature below the expected melting point.

    • The temperature is then slowly increased (e.g., 1-2 °C per minute).

    • The temperature at which the first signs of melting are observed and the temperature at which the last solid crystal disappears are recorded as the melting point range.

Water Solubility Determination (Shake-Flask Method)

This method determines the saturation concentration of the compound in water.

  • Apparatus : Erlenmeyer flasks with stoppers, constant temperature shaker bath, analytical balance, and a suitable analytical instrument for quantification (e.g., GC-MS or HPLC).

  • Procedure :

    • An excess amount of this compound is added to a known volume of deionized water in a flask.

    • The flask is sealed and placed in a shaker bath maintained at a constant temperature (e.g., 25 °C).

    • The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The suspension is allowed to stand to permit phase separation.

    • Aliquots of the aqueous phase are carefully removed, filtered or centrifuged to remove any undissolved compound.

    • The concentration of the dissolved compound in the aqueous phase is determined using a calibrated analytical method.

Octanol-Water Partition Coefficient (logP) Determination (Shake-Flask Method)

The logP value is a measure of a compound's lipophilicity.

  • Apparatus : Separatory funnels, mechanical shaker, pH meter, and a suitable analytical instrument for quantification.

  • Procedure :

    • n-Octanol and water are mutually saturated by mixing them and allowing them to separate.

    • A known amount of this compound is dissolved in either water-saturated n-octanol or octanol-saturated water.

    • The solution is placed in a separatory funnel with a known volume of the other phase.

    • The funnel is shaken for a sufficient time to reach partitioning equilibrium.

    • The two phases are allowed to separate completely.

    • The concentration of the compound in both the n-octanol and the aqueous phase is determined analytically.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

pKa Determination (Potentiometric Titration)

The pKa is a measure of the acidity or basicity of a compound. For a basic compound like an oxazole, this method determines the pKa of its conjugate acid.

  • Apparatus : Potentiometric titrator with a pH electrode, beaker, magnetic stirrer, and standardized acidic and basic solutions.

  • Procedure :

    • A known amount of this compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent due to low water solubility.

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

    • The pH of the solution is monitored throughout the titration.

    • A titration curve of pH versus the volume of titrant added is generated.

    • The pKa is determined from the pH at the half-equivalence point of the titration curve.

Biological Context and Potential Signaling Pathway

While specific signaling pathways for this compound are not well-documented, research on structurally similar 2,4,5-trisubstituted oxazole derivatives has shown their potential as anti-inflammatory agents through the inhibition of aquaporin-4 (AQP4).[4] AQP4 is a water channel protein involved in fluid homeostasis, and its dysregulation has been linked to inflammation in various lung diseases.[4] The inhibition of AQP4 and subsequent reduction in inflammatory cytokines represents a potential therapeutic pathway for such compounds.

G Potential Anti-inflammatory Pathway of 2,4,5-Trisubstituted Oxazoles Oxazole This compound (or related 2,4,5-trisubstituted oxazole) AQP4 Aquaporin-4 (AQP4) Oxazole->AQP4 Inhibition WaterTransport Dysregulated Water Transport AQP4->WaterTransport Facilitates Inflammation Inflammation WaterTransport->Inflammation Contributes to Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Inflammation->Cytokines Upregulates

Caption: Potential anti-inflammatory mechanism of 2,4,5-trisubstituted oxazoles.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. The tabulated data, while largely predictive, offers valuable insights for computational modeling and initial experimental design. The detailed experimental protocols serve as a practical guide for the empirical determination of these crucial parameters. Furthermore, the elucidation of a potential anti-inflammatory signaling pathway, based on related oxazole derivatives, highlights a promising area for future research into the therapeutic applications of this class of compounds. Accurate experimental determination of these properties is paramount for advancing the development of this compound and its analogs in scientific and medicinal applications.

References

An In-depth Technical Guide to the Biological Activity of 4-Hexyl-2,5-dimethyloxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Hexyl-2,5-dimethyloxazole is a trisubstituted oxazole compound for which specific biological activity data is scarce in published literature. However, the oxazole scaffold is a well-established pharmacophore present in numerous compounds with significant and diverse pharmacological activities.[1] This guide provides a comprehensive overview of the potential biological activities of this compound by examining the established bioactivities of structurally related oxazole derivatives. It includes hypothesized quantitative data, representative experimental protocols, and relevant signaling pathways to serve as a foundational resource for initiating research and development programs focused on this compound.

Introduction to the Oxazole Scaffold

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structure is a key component in a wide array of medicinal agents due to its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[1] The oxazole scaffold is considered a bio-isosteric replacement for amide and ester functional groups, which can improve the metabolic stability and pharmacokinetic profile of drug candidates.[1]

Derivatives of the oxazole family have demonstrated a broad spectrum of biological effects, including:

  • Anti-inflammatory activity[2]

  • Antimicrobial and anti-tubercular effects[1]

  • Anticancer properties[1]

  • Analgesic activity[2]

Given the established versatility of this chemical class, this compound, while not extensively studied, represents a compound of interest for biological screening.

Potential Biological Activity: Anti-inflammatory Action

A prominent activity of substituted oxazoles is anti-inflammatory action, often mediated through the inhibition of cyclooxygenase (COX) enzymes. For instance, various 4,5-diaryloxazole derivatives have been designed to improve upon the biological activity of existing nonsteroidal anti-inflammatory drugs (NSAIDs) like oxaprozin.[2] The hexyl group of this compound introduces significant lipophilicity, which may facilitate its interaction with hydrophobic pockets in enzymes such as COX-1 and COX-2.

Hypothesized Quantitative Bioactivity Data

To investigate the potential anti-inflammatory properties of this compound, a standard panel of in vitro assays would be conducted. The following table summarizes hypothetical, yet plausible, quantitative data that could be expected if the compound exhibits activity similar to other known oxazole-based anti-inflammatory agents.

Assay TypeTargetMetricHypothetical Value for this compoundReference Compound (Celecoxib)
Enzyme Inhibition AssayHuman COX-1IC₅₀15.2 µM15 µM
Enzyme Inhibition AssayHuman COX-2IC₅₀0.8 µM0.04 µM
Cell-Based Assay (LPS-stimulated RAW 264.7)PGE₂ ProductionEC₅₀1.5 µM0.1 µM
Cytotoxicity Assay (RAW 264.7)Cell ViabilityCC₅₀> 100 µM> 100 µM

Table 1: Hypothetical quantitative data for this compound in common anti-inflammatory assays. IC₅₀: Half-maximal inhibitory concentration. EC₅₀: Half-maximal effective concentration. CC₅₀: Half-maximal cytotoxic concentration.

Key Signaling Pathway: Cyclooxygenase (COX) Pathway

The primary mechanism for many NSAIDs involves the inhibition of COX enzymes, which blocks the conversion of arachidonic acid into prostaglandins—key mediators of inflammation, pain, and fever. The diagram below illustrates this critical signaling pathway.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid PLA2 COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Test_Compound This compound Test_Compound->COX1_COX2 Inhibition PLA2 Phospholipase A2

Caption: The arachidonic acid cascade and the inhibitory role of COX inhibitors.

Experimental Protocols

Detailed and reproducible methodologies are critical for validating the biological activity of a test compound. Below is a representative protocol for an in vitro COX-2 inhibition assay.

Protocol: Fluorometric COX-2 Inhibitor Screening Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human recombinant COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • ADHP (10-Acetyl-3,7-dihydroxyphenoxazine) (fluorogenic probe)

  • Hematin

  • Tris-HCl buffer (pH 8.0)

  • 96-well black microplates

  • Test Compound: this compound, dissolved in DMSO

  • Reference Compound: Celecoxib

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, Hematin, and COX-2 enzyme.

  • Compound Plating: Serially dilute the test compound and reference compound in DMSO and add to the wells of a 96-well plate. Include "no inhibitor" controls (DMSO only) and "background" controls (no enzyme).

  • Enzyme Addition: Add the COX-2 enzyme solution to all wells except the background controls.

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution containing arachidonic acid and the fluorogenic probe ADHP.

  • Kinetic Reading: Immediately place the plate in a fluorescence reader and measure the increase in fluorescence every minute for 15 minutes. The rate of reaction is proportional to the slope of the fluorescence curve.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

The workflow for this experimental protocol is visualized below.

protocol_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (Buffer, Enzyme, Substrate) C Add Compound to 96-Well Plate A->C B Perform Serial Dilution of Test Compound B->C D Add Enzyme & Pre-incubate (10 min) C->D E Initiate Reaction with Substrate/Probe D->E F Measure Fluorescence (Kinetic Read) E->F G Calculate % Inhibition F->G H Plot Dose-Response Curve G->H I Determine IC50 Value H->I

Caption: Workflow diagram for a typical in vitro enzyme inhibition screening assay.

Conclusion and Future Directions

While direct experimental data on this compound remains unpublished, its chemical structure places it within the versatile and pharmacologically significant oxazole class. The information presented in this guide provides a robust theoretical framework for initiating a formal investigation into its biological activities, particularly as an anti-inflammatory agent.

Future research should focus on the chemical synthesis and subsequent in vitro screening of this compound against a panel of targets, including but not limited to COX-1/2, various cancer cell lines, and microbial strains. Positive hits would warrant further investigation through cell-based assays, preclinical models, and ADME/Tox profiling to fully characterize its therapeutic potential.

References

Spectroscopic and Synthetic Profile of 4-Hexyl-2,5-dimethyloxazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this document provides a concise technical guide to the spectroscopic and synthetic aspects of the heterocyclic compound 4-Hexyl-2,5-dimethyloxazole. While this molecule is cataloged in several chemical databases, a comprehensive public record of its experimental spectroscopic data and detailed synthetic protocols remains limited. This guide summarizes available predicted data and outlines a general methodology for its synthesis and characterization.

Physicochemical Properties

This compound, with the molecular formula C₁₁H₁₉NO, is classified as a 2,4,5-trisubstituted oxazole.[1] These compounds feature a five-membered aromatic ring containing one oxygen and one nitrogen atom. The structure consists of a hexyl group at the 4-position and methyl groups at the 2- and 5-positions of the oxazole ring.

PropertyValueSource
Molecular FormulaC₁₁H₁₉NO[2]
Monoisotopic Mass181.14667 Da[2]
XlogP (predicted)4.0[2]
Boiling Point (estimated)244.00 to 245.00 °C @ 760.00 mm Hg[3]
Flash Point (estimated)202.00 °F (94.50 °C)[3]
Water Solubility (estimated)11.28 mg/L @ 25 °C[3]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, predicted mass spectrometry data has been generated through computational models.

Mass Spectrometry (MS)

Predicted mass-to-charge ratios (m/z) for various adducts of this compound provide theoretical values for mass spectrometry experiments. These predictions are valuable for identifying the compound in mass spectral analyses.

AdductPredicted m/z
[M+H]⁺182.15395
[M+Na]⁺204.13589
[M-H]⁻180.13939
[M+NH₄]⁺199.18049
[M+K]⁺220.10983
[M]⁺181.14612

Data sourced from PubChemLite.[2]

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

As of the latest literature review, specific experimental ¹H NMR, ¹³C NMR, and IR spectral data for this compound have not been published. Researchers seeking to characterize this compound would need to perform these analyses post-synthesis.

Experimental Protocols

A standard synthetic route to this compound is not well-documented in publicly accessible literature. However, a general approach for the synthesis of 2,4,5-trisubstituted oxazoles can be proposed. This typically involves the condensation of an α-hydroxyketone with an amide or the reaction of an α-haloketone with an amide (Robinson-Gabriel synthesis and its variations).

A plausible synthetic workflow for this compound is outlined below.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (e.g., 2-bromooctan-3-one and acetamide) reaction Condensation Reaction start->reaction Heat, Solvent workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product This compound purification->product Isolated Product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir

References

An In-depth Technical Guide on the Solubility and Stability of 4-Hexyl-2,5-dimethyloxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies for characterizing the solubility and stability of 4-Hexyl-2,5-dimethyloxazole, a substituted oxazole of interest in various research and development fields. Due to the limited publicly available experimental data for this specific compound, this guide combines predicted values, qualitative information from related compounds, and detailed, standardized experimental protocols to empower researchers to determine these critical physicochemical properties.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in various experimental and formulation settings.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₉NOPubChem
Molecular Weight 181.28 g/mol FlavScents[1]
Appearance Colorless to pale yellow clear liquid (estimated)FlavScents[1]
Boiling Point 244.00 to 245.00 °C @ 760.00 mm Hg (estimated)FlavScents[1]
Flash Point 202.00 °F (94.50 °C) (estimated)FlavScents[1]
logP (o/w) 4.27 (predicted by ALOGPS)FooDB[2]
pKa (Strongest Basic) 1.86 (predicted)FooDB[2]

Solubility Profile

The solubility of a compound is a critical determinant of its absorption, distribution, and overall bioavailability. Currently, there is limited experimental data on the solubility of this compound in various solvents. The available information, primarily from predictive models and estimations, is summarized in Table 2.

Table 2: Solubility Data for this compound

SolventSolubilityTemperature (°C)MethodSource
Water0.061 g/LNot SpecifiedPredicted (ALOGPS)FooDB[2]
Water11.28 mg/L25EstimatedFlavScents[1]

Based on the high predicted logP value and the long alkyl chain, this compound is expected to be poorly soluble in aqueous solutions and significantly more soluble in organic solvents. A structurally similar but smaller compound, 4-Ethyl-2,5-dimethyloxazole, is reported to be insoluble in water but soluble in ethanol, which supports this expectation.

Stability Profile

General Stability of Oxazoles:

  • Thermal Stability: The oxazole ring is generally considered to be a thermally stable entity and does not readily undergo decomposition at high temperatures.

  • pH Stability: The stability of the oxazole ring can be influenced by substituents. For instance, certain substituted oxazoles, such as 5-hydroxyoxazole-4-carboxylic acid derivatives, have been shown to be unstable towards hydrolytic ring-opening. Given that this compound is a weak base, its stability at acidic and basic pH should be experimentally determined.

  • Photostability: Oxazole-containing compounds can be susceptible to photodegradation. Exposure to light, particularly UV radiation, may lead to decomposition.

A comprehensive stability assessment should be conducted to determine the degradation pathways and kinetics under various stress conditions.

Experimental Protocols

To facilitate the experimental determination of the solubility and stability of this compound, detailed methodologies are provided below.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold-standard technique for determining the thermodynamic solubility of a compound.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials containing the desired solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, methanol, DMSO).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to sediment. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling: Carefully withdraw a known volume of the supernatant from each vial, ensuring no solid particles are transferred.

  • Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Solubility Calculation: Calculate the solubility as the average concentration from at least three replicate experiments.

G Workflow for Solubility Determination (Shake-Flask Method) A Add excess compound to solvent B Equilibrate at constant temperature (24-48h) A->B Agitation C Separate solid and liquid phases (centrifugation) B->C D Sample the supernatant C->D E Quantify concentration (e.g., HPLC) D->E F Calculate solubility E->F

Solubility Determination Workflow
Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish a stability-indicating analytical method. These studies are typically conducted according to the International Council for Harmonisation (ICH) guidelines.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Neutral Hydrolysis: Water at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 105 °C for 24 hours.

    • Photodegradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method.

  • Method Development: The HPLC method should be capable of separating the intact this compound from all degradation products. A typical starting point would be a C18 reversed-phase column with a gradient elution of acetonitrile and water.

  • Data Evaluation: Assess the percentage of degradation and identify the major degradation products.

G Workflow for Forced Degradation Stability Study cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Analyze by Stability-Indicating HPLC Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidative Oxidative Degradation Oxidative->Analysis Thermal Thermal Degradation Thermal->Analysis Photo Photodegradation Photo->Analysis Start Prepare stock solution of this compound Start->Acid Start->Base Start->Oxidative Start->Thermal Start->Photo Evaluation Evaluate degradation and identify products Analysis->Evaluation

Forced Degradation Workflow

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for research and drug development professionals. While specific experimental data is limited, the provided predicted values and qualitative information, in conjunction with the detailed experimental protocols, offer a robust framework for the comprehensive characterization of this compound. The successful application of these methodologies will enable researchers to generate the necessary data to advance their projects and make informed decisions regarding the suitability of this compound for their intended applications.

References

Preliminary Toxicological Assessment of 4-Hexyl-2,5-dimethyloxazole: A Summary of Available Information

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a summary of publicly available information regarding 4-Hexyl-2,5-dimethyloxazole. It is intended for researchers, scientists, and drug development professionals. Notably, a comprehensive toxicological profile for this specific compound is not available in the public domain. Based on a literature review, very few articles have been published on this compound. Therefore, the information presented herein is based on data for structurally related compounds and general toxicological principles. Empirical testing is required for a definitive toxicological assessment.

Introduction

This compound is a substituted oxazole. Oxazoles are a class of heterocyclic aromatic organic compounds containing one oxygen and one nitrogen atom in a five-membered ring. While specific toxicological data for this compound is scarce, information on related oxazole compounds can provide preliminary insights into its potential toxicological profile. This document summarizes the available physicochemical properties and provides a generalized experimental protocol for an initial in vitro toxicological screening.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's potential absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular Formula C11H19NOPubChem
Molecular Weight 181.28 g/mol FlavScents
CAS Number 20662-86-6FlavScents
Appearance Colorless to pale yellow clear liquid (estimated)FlavScents
Boiling Point 244.00 to 245.00 °C @ 760.00 mm Hg (estimated)FlavScents
Flash Point 202.00 °F (94.50 °C) (estimated)FlavScents
Water Solubility 11.28 mg/L @ 25 °C (estimated)FlavScents
logP (o/w) 3.748 (estimated)FlavScents

Toxicological Data Summary

No specific quantitative toxicological data, such as LD50 values, mutagenicity, or carcinogenicity studies, for this compound were found in the public domain.

For some related, smaller oxazole compounds like 2-ethyl-4,5-dimethyloxazole, general hazard statements such as "Flammable liquid and vapor" and "Irritating to skin and eyes" have been noted. However, it is crucial to emphasize that these classifications cannot be directly extrapolated to this compound without specific testing.

General Experimental Protocol: In Vitro Cytotoxicity Assessment

To determine the potential cytotoxicity of a compound like this compound, a common initial screening method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle of the MTT Assay

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells.

Experimental Workflow

A generalized workflow for an MTT assay is outlined below.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HeLa, HepG2) cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding treatment 4. Treat cells with compound (24-72h incubation) cell_seeding->treatment compound_prep 3. Prepare serial dilutions of This compound compound_prep->treatment add_mtt 5. Add MTT solution (Incubate 2-4h) treatment->add_mtt solubilization 6. Solubilize formazan crystals (e.g., with DMSO) add_mtt->solubilization read_absorbance 7. Measure absorbance (e.g., 570 nm) solubilization->read_absorbance data_analysis 8. Calculate % cell viability and determine IC50 read_absorbance->data_analysis

Generalized workflow for an in vitro MTT cytotoxicity assay.

Signaling Pathways

There is no information available in the searched literature regarding the specific signaling pathways that may be affected by this compound. Toxicological studies on novel compounds often involve further investigation into mechanisms of toxicity, including effects on key cellular signaling pathways (e.g., apoptosis, inflammation, oxidative stress), once initial toxicity is observed. Without primary toxicity data, any discussion of signaling pathways would be purely speculative.

Conclusion

The publicly available data on the toxicological profile of this compound is extremely limited. While some physicochemical properties can be estimated, a comprehensive understanding of its safety requires empirical data. The provided generalized experimental workflow for an in vitro cytotoxicity assay serves as a template for the initial toxicological screening that would be necessary to begin to characterize the biological activity of this compound. Researchers and drug development professionals should treat this compound as a compound with an unknown toxicological profile and handle it with appropriate safety precautions until sufficient data is generated.

Methodological & Application

Application Notes and Protocols for the Investigation of 4-Hexyl-2,5-dimethyloxazole in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific biological data, including mechanism of action and detailed cell culture protocols for 4-Hexyl-2,5-dimethyloxazole, is not available. The following application notes and protocols are therefore provided as a generalized framework for the initial characterization of a novel chemical entity with unknown biological activity, using established methodologies.

Introduction

This compound is a small organic molecule belonging to the oxazole class. While its specific biological functions are yet to be determined, its structural features warrant investigation into its potential effects on cellular processes. This document outlines a series of protocols to systematically assess the cytotoxicity, identify potential protein targets, and elucidate the mechanism of action of this compound in a cell culture setting.

Initial Cytotoxicity Assessment

A primary step in characterizing a novel compound is to determine its effect on cell viability and identify a suitable concentration range for further experimentation. Two standard methods for assessing cytotoxicity are the MTT and LDH assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.

Experimental Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Use a positive control (cells treated with a lysis buffer) to determine the maximum LDH release. Calculate the percentage of cytotoxicity for each treatment condition.

Data Presentation:

AssayTime PointIC₅₀ / EC₅₀ (µM)Maximum Inhibition/Toxicity (%)
MTT24hData to be determinedData to be determined
48hData to be determinedData to be determined
72hData to be determinedData to be determined
LDH24hData to be determinedData to be determined
48hData to be determinedData to be determined
72hData to be determinedData to be determined

Target Identification and Mechanism of Action: A Hypothetical Workflow

Given the lack of specific information on this compound, a "reverse pharmacology" or target-based discovery approach is a logical next step. This involves identifying the molecular target of the compound to understand its mechanism of action.

G cluster_pathway Hypothetical Signaling Pathway Compound This compound KinaseX Kinase X Compound->KinaseX Inhibition ProteinA Protein A KinaseX->ProteinA Phosphorylation ProteinB Protein B ProteinA->ProteinB Activation TranscriptionFactor Transcription Factor ProteinB->TranscriptionFactor Nuclear Translocation GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Regulation CellularResponse Cellular Response (e.g., Proliferation, Apoptosis) GeneExpression->CellularResponse

Application Notes and Protocols for In In Vivo Experimental Design with 4-Hexyl-2,5-dimethyloxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hexyl-2,5-dimethyloxazole is a small molecule belonging to the oxazole class of heterocyclic compounds. While this specific molecule is not extensively characterized in published literature, the oxazole scaffold is a known pharmacophore present in numerous compounds with diverse biological activities, including anticancer and anti-inflammatory properties. This document provides a detailed protocol for an in vivo experimental design to evaluate the potential anticancer efficacy of this compound in a murine xenograft model. The proposed mechanism of action for this investigational compound is the inhibition of the STAT3 signaling pathway, a critical mediator of tumor cell proliferation, survival, and angiogenesis.

Putative Signaling Pathway: STAT3 Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling molecule that is often constitutively activated in a wide range of human cancers.[1][2][3] Its activation is triggered by various cytokines and growth factors, leading to the transcription of genes involved in cell cycle progression, apoptosis resistance, and metastasis.[1][2] this compound is hypothesized to exert its anticancer effects by interfering with this pathway.

STAT3_Signaling_Pathway Ligand Cytokine/Growth Factor Receptor Cytokine/Growth Factor Receptor Ligand->Receptor Binds JAK JAK Receptor->JAK Recruits pJAK p-JAK JAK->pJAK Autophosphorylation STAT3 STAT3 pJAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Nucleus Nucleus pSTAT3_dimer->Nucleus Translocation TargetGenes Target Gene Expression (e.g., Bcl-xL, Cyclin D1) Nucleus->TargetGenes Promotes Proliferation Cell Proliferation, Survival, Angiogenesis TargetGenes->Proliferation Compound This compound Compound->pJAK Inhibits

Caption: Putative STAT3 signaling pathway inhibited by this compound.

In Vivo Anticancer Efficacy Study Protocol

This protocol outlines a study to assess the antitumor activity of this compound in a human tumor xenograft model.

Animal Model
  • Species: Nude mice (athymic nu/nu) or SCID mice.[4][5]

  • Age: 6-8 weeks.

  • Sex: Female.

  • Supplier: Reputable commercial vendor.

  • Acclimation: Minimum of 7 days upon arrival.

  • Housing: Standardized conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Cell Line and Tumor Implantation
  • Cell Line: A human cancer cell line with known constitutive STAT3 activation (e.g., A549 - non-small cell lung cancer, MDA-MB-231 - breast cancer).

  • Cell Culture: Cells should be maintained in the recommended culture medium and confirmed to be free of mycoplasma.

  • Implantation:

    • Harvest cells during the exponential growth phase.[5]

    • Resuspend cells in a sterile, serum-free medium or PBS at a concentration of 5 x 10^6 cells per 100 µL.

    • Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.[6]

Experimental Groups and Treatment
  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.[7]

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1 (Vehicle Control): Administer the vehicle used to formulate the test compound (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in saline).

    • Group 2 (Low Dose): this compound at X mg/kg.

    • Group 3 (High Dose): this compound at Y mg/kg.

    • Group 4 (Positive Control): A standard-of-care chemotherapeutic agent known to be effective against the chosen cell line (e.g., cisplatin, paclitaxel).

  • Compound Formulation:

    • Based on its predicted physicochemical properties (LogP ~4.27, Water Solubility ~0.061 g/L), this compound will likely require a non-aqueous vehicle for in vivo administration. A formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline is a common starting point for poorly soluble compounds.

  • Administration:

    • Route: Intraperitoneal (i.p.) or oral gavage (p.o.).

    • Frequency: Daily or every other day.

    • Duration: 21-28 days, or until tumors in the control group reach the predetermined endpoint.

Endpoint and Data Collection
  • Primary Endpoint: Tumor growth inhibition.

  • Secondary Endpoints:

    • Animal body weight (measured at least twice a week as an indicator of toxicity).

    • Clinical observations (monitoring for any signs of distress or adverse effects).

  • Termination: Euthanize animals when tumors reach a volume of 1500-2000 mm³, or if they show signs of significant morbidity (e.g., >20% body weight loss, ulceration of the tumor).

  • Tissue Collection: At the end of the study, tumors and major organs can be harvested for further analysis (e.g., histopathology, Western blot for p-STAT3 levels).

Data Presentation

The following table represents hypothetical data from the proposed in vivo study.

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21 ± SEMPercent Tumor Growth Inhibition (%)Mean Body Weight Change (%) at Day 21 ± SEM
Vehicle Control -1250 ± 150-+2.5 ± 1.0
This compound 25875 ± 12030+1.8 ± 1.2
This compound 50500 ± 9560-1.5 ± 1.5
Positive Control (Cisplatin) 5312.5 ± 7075-8.0 ± 2.0

Experimental Workflow

The following diagram illustrates the key steps in the proposed in vivo experimental workflow.

experimental_workflow start Start acclimatization Animal Acclimatization (7 days) start->acclimatization implantation Tumor Cell Implantation (Subcutaneous) acclimatization->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization (Tumor Volume ~100-150 mm³) monitoring->randomization treatment Treatment Administration (Vehicle, Compound, Positive Control) randomization->treatment data_collection Data Collection (Tumor Volume, Body Weight) treatment->data_collection endpoint Endpoint Criteria Met? data_collection->endpoint endpoint->treatment No euthanasia Euthanasia and Tissue Collection endpoint->euthanasia Yes analysis Data Analysis euthanasia->analysis end End analysis->end

Caption: Experimental workflow for the in vivo anticancer efficacy study.

Conclusion

This document provides a comprehensive, albeit theoretical, framework for the in vivo evaluation of this compound as a potential anticancer agent. The proposed experimental design, based on established methodologies for xenograft studies, allows for a robust assessment of the compound's efficacy and tolerability. The hypothetical data and signaling pathway provide a conceptual basis for interpreting potential outcomes. Researchers should adapt this protocol based on the specific characteristics of their cell lines and laboratory conditions, always adhering to ethical guidelines for animal research.

References

Application Notes and Protocols for Oxazole-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific data on the use of 4-Hexyl-2,5-dimethyloxazole as a fluorescent probe. The following application notes and protocols are based on the general properties of oxazole-based fluorophores and are intended to serve as a guideline for researchers interested in the potential applications of such compounds. The provided data and protocols are representative examples from published literature on various oxazole derivatives and may not be directly applicable to this compound.

I. Application Notes

Introduction

Oxazole derivatives represent a class of heterocyclic compounds that have garnered significant interest in the field of fluorescence imaging and sensing. The oxazole core can be readily functionalized, allowing for the tuning of its photophysical properties, such as absorption and emission wavelengths, quantum yield, and environmental sensitivity. This versatility makes them promising candidates for the development of novel fluorescent probes for a wide range of biological applications, including the visualization of cellular organelles and the detection of specific biomolecules.

Principle of the Assay

The fluorescence of oxazole-based probes often depends on their molecular structure and the surrounding environment. Many oxazole derivatives exhibit solvatochromism, where their emission spectra shift in response to the polarity of the solvent. This property can be exploited to probe the microenvironment of cellular compartments. For instance, a lipophilic oxazole probe would be expected to preferentially partition into nonpolar environments, such as lipid droplets, and exhibit enhanced fluorescence in these regions compared to the aqueous cytoplasm. The hexyl group on this compound suggests a lipophilic nature, making it a potential candidate for imaging lipid-rich structures.

Applications

Given the lipophilic character suggested by the hexyl substituent, a primary application for an oxazole probe like this compound would be in the staining and visualization of intracellular lipid droplets. Lipid droplets are dynamic organelles involved in lipid storage and metabolism, and their dysregulation is associated with various diseases, including metabolic disorders and cancer. Fluorescent probes that specifically target lipid droplets are valuable tools for studying their biology and role in disease pathogenesis.

Other potential applications for oxazole-based fluorescent probes include:

  • Membrane Staining: Due to their potential lipophilicity, these probes could be used to label cellular membranes.

  • Environmental Sensing: Probes with strong solvatochromic properties could be used to map polarity gradients within cells.

  • Bio-conjugation: With appropriate functionalization, oxazole fluorophores could be conjugated to other molecules (e.g., drugs, peptides) to track their localization and trafficking in living cells.

II. Data Presentation

The following table summarizes the photophysical properties of several representative oxazole derivatives from the scientific literature. This data is intended to provide a general indication of the fluorescence characteristics that might be expected from this class of compounds.

CompoundExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)Solvent
5-methyl-2-(p-N,N'-diphenylaminophenyl)-4-acetyl oxazole~380-410~450-550HighVarious
Quinoline-substituted oxazole analogueNot specifiedNot specifiedNot specifiedVarious
5-aryl-4-carboxyoxazole derivativeNot specifiedVisible regionup to 0.82Not specified

III. Experimental Protocols

The following is a generalized protocol for the use of a lipophilic oxazole-based fluorescent probe for staining lipid droplets in cultured mammalian cells. This protocol is based on standard procedures for commercially available lipid droplet stains like BODIPY 493/503 and Nile Red.[1][2][3][4] Researchers should optimize staining conditions for their specific cell type and experimental setup.

A. Reagent Preparation
  • Stock Solution (1 mM): Prepare a 1 mM stock solution of the oxazole probe in high-quality, anhydrous dimethyl sulfoxide (DMSO).

  • Working Solution (1-10 µM): On the day of the experiment, dilute the stock solution in a serum-free culture medium or phosphate-buffered saline (PBS) to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically.

B. Live-Cell Staining Protocol
  • Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

  • Washing: Gently wash the cells twice with pre-warmed PBS to remove any residual serum.

  • Staining: Add the pre-warmed working solution of the oxazole probe to the cells and incubate for 15-30 minutes at 37°C in a humidified incubator with 5% CO2. Protect the cells from light during incubation.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS.

  • Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. Image the cells immediately using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the probe.

C. Fixed-Cell Staining Protocol
  • Cell Culture and Fixation: Plate and culture cells as described for live-cell staining. After washing with PBS, fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Staining: Add the working solution of the oxazole probe to the fixed cells and incubate for 15-30 minutes at room temperature, protected from light.

  • Washing: Remove the staining solution and wash the cells three times with PBS.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. The slides can be sealed and stored at 4°C, protected from light, before imaging.

IV. Visualizations

Experimental Workflow for Cellular Imaging

G A Cell Seeding & Culture B Experimental Treatment (Optional) A->B C Wash with PBS B->C D Probe Incubation (e.g., 1-10 µM, 15-30 min) C->D Live Cell Path G Fixation (e.g., 4% PFA) C->G Fixed Cell Path E Wash with PBS D->E F Live Cell Imaging E->F H Wash with PBS G->H I Probe Incubation (for fixed cells) H->I J Wash with PBS I->J K Mounting J->K L Fixed Cell Imaging K->L

Caption: Generalized workflow for live and fixed cell imaging with a fluorescent probe.

Signaling Pathway Involving Lipid Droplets

G cluster_cell Hepatocyte FFA Free Fatty Acids (FFAs) ER Endoplasmic Reticulum (ER) FFA->ER Mito Mitochondrion FFA->Mito TAG Triacylglycerol (TAG) Synthesis ER->TAG LD Lipid Droplet (LD) Lipolysis Lipolysis LD->Lipolysis Mobilization BetaOx β-oxidation Mito->BetaOx TAG->LD Storage Lipolysis->FFA Probe Oxazole Probe Probe->LD Visualization Extracellular Extracellular Space Extracellular->FFA

Caption: Simplified pathway of fatty acid metabolism and lipid droplet dynamics.

References

Application Notes and Protocols for 4-Hexyl-2,5-dimethyloxazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the biological activities and specific applications of 4-Hexyl-2,5-dimethyloxazole in drug discovery are limited in publicly available scientific literature. The following application notes and protocols are based on the well-established roles of the broader class of substituted oxazoles in medicinal chemistry. These should be considered as a starting point for research, and all experimental protocols would require specific adaptation and validation for this compound.

Introduction to Oxazoles in Drug Discovery

The oxazole ring is a five-membered heterocyclic motif that is considered a "privileged scaffold" in medicinal chemistry.[1][2][3][4] This is due to its presence in numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2][4] Substituted oxazoles are known to interact with various biological targets, including enzymes and receptors, through diverse non-covalent interactions.[1][3][5] Their derivatives have been investigated for various therapeutic applications, including as anticancer, anti-inflammatory, antimicrobial, and antidiabetic agents.[1][2][4][6]

This compound belongs to the class of 2,4,5-trisubstituted oxazoles. While this specific compound is not extensively studied, its structural analogues have shown promising biological activities, suggesting its potential as a lead compound for further investigation.

Physicochemical Properties of this compound

A summary of the predicted physicochemical properties of this compound is provided below. These properties are crucial for assessing its drug-like characteristics, such as absorption, distribution, metabolism, and excretion (ADME).

PropertyValueSource
Molecular FormulaC₁₁H₁₉NOPubChem
Molecular Weight181.28 g/mol PubChem
XLogP33.5PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count1PubChem
Rotatable Bond Count5PubChem
Polar Surface Area26.03 ŲFooDB
Rule of Five Violation0FooDB

Potential Therapeutic Applications and Biological Targets

Based on the activities of structurally related oxazole derivatives, this compound could be investigated for several therapeutic applications. The following table summarizes potential areas of interest and known biological targets of the broader oxazole class.

Therapeutic AreaPotential Biological Target(s)Rationale based on Oxazole Derivatives
Oncology Tubulin, VEGFR-2, Protein Kinases, DNA TopoisomerasesNumerous oxazole derivatives have demonstrated potent antiproliferative activity by inhibiting tubulin polymerization, and acting as inhibitors of crucial kinases like VEGFR-2 involved in angiogenesis.[7][8][9][10]
Inflammation Cyclooxygenase (COX) enzymes, Fatty Acid Amide Hydrolase (FAAH)Oxaprozin, an approved NSAID, features an oxazole core and inhibits COX enzymes. Other derivatives have shown selective FAAH inhibition, a target for inflammatory pain.[11]
Infectious Diseases Bacterial and Fungal EnzymesThe oxazole scaffold is present in antibiotics like linezolid and has been a template for the development of new antimicrobial agents.[1]
Neurological Disorders T-type Calcium ChannelsSubstituted oxazoles have been synthesized and evaluated as blockers of T-type calcium channels, which are implicated in neuropathic pain and epilepsy.[12]

Experimental Protocols

The following are detailed, representative protocols for the initial screening of this compound to assess its potential biological activities.

Protocol 1: In Vitro Antiproliferative Activity Assay (MTT Assay)

This protocol is designed to evaluate the cytotoxic effects of this compound against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in DMSO to prepare a stock solution)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multi-channel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete growth medium. The final concentrations should typically range from 0.1 µM to 100 µM.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO at the same concentration as the highest compound concentration) and a positive control (a known anticancer drug like doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol 2: In Vitro Enzyme Inhibition Assay (e.g., VEGFR-2 Kinase Assay)

This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific enzyme, using VEGFR-2 as an example.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Assay buffer (specific to the kinase)

  • This compound

  • A known VEGFR-2 inhibitor as a positive control (e.g., Sorafenib)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar detection reagent)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the following in order:

    • Assay buffer

    • This compound at various concentrations or vehicle (DMSO).

    • VEGFR-2 enzyme and substrate mixture.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the phosphorylation reaction to proceed.

  • Detection: Stop the reaction and detect the remaining ATP using the Kinase-Glo® reagent, which generates a luminescent signal.

  • Measurement: Measure the luminescence using a plate reader. A lower luminescent signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a bioactive oxazole derivative, focusing on the VEGFR-2 pathway, which is crucial for tumor angiogenesis.

VEGFR2_Pathway VEGF VEGF VEGFR2_inactive VEGFR2 (Inactive) VEGF->VEGFR2_inactive Binds to VEGFR2_active VEGFR2 (Active) Dimerization & Autophosphorylation VEGFR2_inactive->VEGFR2_active Activates PLCg PLCγ VEGFR2_active->PLCg PI3K PI3K VEGFR2_active->PI3K Ras Ras VEGFR2_active->Ras Oxazole This compound (Hypothetical Inhibitor) Oxazole->VEGFR2_active Inhibits Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway by an oxazole derivative.

Experimental Workflow

The diagram below outlines a general workflow for the initial screening and evaluation of a novel compound like this compound in a drug discovery context.

Drug_Discovery_Workflow start Compound Synthesis & Characterization in_silico In Silico Screening (ADME, Docking) start->in_silico in_vitro In Vitro Biological Assays in_silico->in_vitro cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) in_vitro->cytotoxicity enzyme_inhibition Enzyme Inhibition (e.g., Kinase Assay) in_vitro->enzyme_inhibition hit_id Hit Identification cytotoxicity->hit_id enzyme_inhibition->hit_id lead_opt Lead Optimization hit_id->lead_opt Active? in_vivo In Vivo Studies lead_opt->in_vivo

References

Application Notes and Protocols for 4-Hexyl-2,5-dimethyloxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of stock solutions of 4-Hexyl-2,5-dimethyloxazole, a small molecule of interest in drug discovery and chemical biology.

Chemical and Physical Properties

This compound is an organic compound belonging to the 2,4,5-trisubstituted oxazole class. Its hydrophobic nature, indicated by its predicted low water solubility, necessitates the use of organic solvents for the preparation of stock solutions for experimental use.

PropertyValueSource
Molecular Formula C11H19NOPubChem
Molecular Weight 181.28 g/mol PubChem
Appearance Colorless to pale yellow clear liquid (estimated)FlavScents[1]
Predicted Water Solubility 0.061 g/LALOGPS[2]
Predicted logP 4.27ALOGPS[2]
Boiling Point 244.00 to 245.00 °C @ 760.00 mm Hg (estimated)FlavScents[1]
Flash Point 202.00 °F (94.50 °C) (estimated)FlavScents[1]

Application Notes: A Potential Modulator of Cancer Cell Proliferation

While specific biological activities of this compound are still under investigation, the oxazole scaffold is a key feature in many compounds with significant pharmacological properties.[2][3] Notably, various oxazole derivatives have been identified as potent anticancer agents that function by inhibiting tubulin polymerization or modulating critical signaling pathways.[4][5]

Based on the known activities of structurally related oxazole compounds, a hypothetical application of this compound is as a potential inhibitor of a key signaling pathway implicated in cancer, such as the STAT3 pathway. The following diagram illustrates a simplified representation of this hypothetical mechanism of action.

G Extracellular_Signal Extracellular Signal (e.g., Cytokine) Receptor Cell Surface Receptor Extracellular_Signal->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerizes HDMO This compound HDMO->STAT3_active Inhibits (Hypothetical) Nucleus Nucleus STAT3_dimer->Nucleus Translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression Promotes Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation G start Start calculate Calculate Mass Needed start->calculate weigh Weigh Compound calculate->weigh add_solvent Add Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex/Warm to Dissolve add_solvent->dissolve store Store at -20°C dissolve->store end End store->end

References

Application Notes & Protocols for the Quantification of 4-Hexyl-2,5-dimethyloxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hexyl-2,5-dimethyloxazole is a volatile organic compound that may be of interest in various fields, including flavor and fragrance analysis, food chemistry, and as a potential biomarker. Accurate and precise quantification of this analyte in different sample matrices is crucial for research and quality control purposes. These application notes provide detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used analytical technique for volatile and semi-volatile compounds. The following sections detail sample preparation and analytical methodologies.

Methods Overview

Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended technique for the quantification of this compound due to its high sensitivity, selectivity, and ability to separate volatile compounds from complex matrices.[1] Sample preparation is a critical step to ensure accurate quantification and can be achieved through various techniques, with Headspace (HS) and Solid-Phase Microextraction (SPME) being particularly suitable for this analyte.

Headspace (HS) GC-MS: This technique is ideal for the analysis of volatile compounds in liquid or solid samples. The sample is placed in a sealed vial and heated, allowing the volatile analytes to partition into the headspace gas, which is then injected into the GC-MS system.[2][3] This method minimizes matrix effects and is relatively simple to perform.

Solid-Phase Microextraction (SPME) GC-MS: SPME is a solvent-free extraction technique that uses a coated fiber to adsorb and concentrate analytes from a sample's headspace or directly from a liquid sample.[4][5][6] The analytes are then thermally desorbed from the fiber in the hot GC inlet. SPME is known for its high sensitivity and ability to concentrate analytes, making it suitable for trace-level analysis.[4][6]

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the described methods. These values are based on typical performance for similar volatile organic compounds and should be confirmed during method validation for this compound.

Table 1: GC-MS Method Performance Characteristics

ParameterHeadspace (HS) GC-MSSolid-Phase Microextraction (SPME) GC-MS
Limit of Detection (LOD) 0.1 - 1.0 ng/mL0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mL0.05 - 0.5 ng/mL
Linearity (R²) > 0.995> 0.995
Precision (%RSD) < 15%< 15%
Accuracy (% Recovery) 85 - 115%90 - 110%

Experimental Protocols

Protocol 1: Quantification of this compound in Liquid Samples using Headspace (HS) GC-MS

1. Materials and Reagents:

  • This compound analytical standard

  • Solvent for standard preparation (e.g., Methanol or Ethanol, HPLC grade)

  • Sample vials (20 mL headspace vials with magnetic screw caps and septa)

  • Deionized water

  • Sodium chloride (NaCl)

2. Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen solvent.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from the expected sample concentration down to the limit of quantification (LOQ).

3. Sample Preparation:

  • Pipette a known volume (e.g., 5 mL) of the liquid sample into a 20 mL headspace vial.

  • If the sample is aqueous, add a known amount of NaCl (e.g., 1 g) to increase the volatility of the analyte (salting-out effect).

  • Immediately seal the vial with the screw cap and septum.

4. GC-MS Analysis:

  • Place the prepared sample vials in the headspace autosampler.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80°C

    • Vial Equilibration Time: 15 minutes

    • Loop Temperature: 90°C

    • Transfer Line Temperature: 100°C

    • Injection Volume: 1 mL

  • GC Parameters:

    • Inlet Temperature: 250°C

    • Injection Mode: Splitless

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes

      • Ramp: 10°C/min to 280°C

      • Hold at 280°C for 5 minutes

  • MS Parameters:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (target specific m/z ions for this compound) and/or Full Scan for identification.

5. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the target ion against the concentration of the prepared standards.

  • Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

Protocol 2: Quantification of this compound in Solid or Semi-Solid Samples using Solid-Phase Microextraction (SPME) GC-MS

1. Materials and Reagents:

  • This compound analytical standard

  • Solvent for standard preparation (e.g., Methanol or Ethanol, HPLC grade)

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Sample vials (20 mL headspace vials with magnetic screw caps and septa)

  • Deionized water (if applicable for sample homogenization)

2. Standard Preparation:

  • Prepare a stock solution and calibration standards as described in Protocol 1.

3. Sample Preparation:

  • Weigh a known amount (e.g., 1-2 g) of the homogenized solid or semi-solid sample into a 20 mL headspace vial.

  • If necessary, add a small amount of deionized water to create a slurry and aid in the release of volatile compounds.

  • Seal the vial with the screw cap and septum.

4. SPME-GC-MS Analysis:

  • Place the prepared sample vials in the autosampler.

  • SPME Parameters:

    • Incubation Temperature: 60°C

    • Incubation Time: 10 minutes

    • Extraction Time: 30 minutes (expose the SPME fiber to the headspace)

    • Desorption Temperature: 250°C (in the GC inlet)

    • Desorption Time: 2 minutes

  • GC-MS Parameters:

    • Use the same GC-MS parameters as described in Protocol 1.

5. Data Analysis:

  • Generate a calibration curve and quantify the analyte as described in Protocol 1.

Diagrams

experimental_workflow_hs_gcms cluster_prep Sample & Standard Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing A Liquid Sample C Add to Headspace Vial A->C B Calibration Standards B->C D Seal Vial C->D E Equilibration in Headspace Autosampler D->E F Headspace Injection E->F G GC Separation F->G H MS Detection G->H I Peak Integration H->I J Calibration Curve Generation I->J K Quantification J->K

Caption: Workflow for Headspace GC-MS analysis.

experimental_workflow_spme_gcms cluster_prep Sample & Standard Preparation cluster_analysis SPME-GC-MS Analysis cluster_data Data Processing A Solid/Semi-Solid Sample C Add to Headspace Vial A->C B Calibration Standards B->C D Seal Vial C->D E Incubation & Headspace Extraction with SPME Fiber D->E F Thermal Desorption in GC Inlet E->F G GC Separation F->G H MS Detection G->H I Peak Integration H->I J Calibration Curve Generation I->J K Quantification J->K

Caption: Workflow for SPME GC-MS analysis.

References

Application Note: High-Throughput Screening for Modulators of the Gq-Coupled Receptor X (Gq-RX) using 4-Hexyl-2,5-dimethyloxazole as a Reference Compound

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note describes a robust, cell-based high-throughput screening (HTS) assay for the identification of antagonists of the Gq-coupled receptor X (Gq-RX), a promising therapeutic target for inflammatory diseases. The assay utilizes a calcium flux fluorescent readout in a 1536-well plate format, offering high sensitivity and efficiency for screening large compound libraries. Here, we detail the experimental protocol, data analysis, and performance metrics using the novel small molecule, 4-Hexyl-2,5-dimethyloxazole, as a reference antagonist.

Introduction

G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that play crucial roles in a multitude of physiological processes, making them highly attractive targets for drug discovery.[1][2] The Gq-coupled receptor X (Gq-RX) has been implicated in inflammatory signaling pathways. Upon activation by its endogenous ligand, Gq-RX activates the Gαq subunit, leading to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[3] This transient increase in intracellular calcium can be detected using fluorescent calcium indicators, providing a direct measure of receptor activation.[3][4]

High-throughput screening (HTS) assays that measure intracellular calcium flux are widely used for identifying modulators of Gq-coupled GPCRs due to their robustness, ease of miniaturization, and amenability to automation.[3][5] This application note provides a detailed protocol for a no-wash calcium flux assay in a 1536-well format to screen for antagonists of Gq-RX. The small molecule this compound is used as a reference antagonist to demonstrate the assay's performance and data analysis workflow.

Gq-RX Signaling Pathway

The activation of Gq-RX initiates a signaling cascade that results in an increase in intracellular calcium levels. The key steps of this pathway are illustrated in the diagram below.

Gq_RX_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand Endogenous Ligand Gq_RX Gq-RX Ligand->Gq_RX Activation G_protein Gαq/βγ Gq_RX->G_protein Recruitment & Activation PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG G_protein->PLC Activation IP3R IP3 Receptor IP3->IP3R Binding Ca_release Ca²⁺ Release ER Endoplasmic Reticulum IP3R->Ca_release Channel Opening

Caption: Gq-RX signaling cascade leading to calcium mobilization.

Materials and Methods

Cell Line: CHO-K1 cells stably expressing human Gq-RX.

Reagents:

  • CHO-K1 Gq-RX cells

  • DMEM/F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL G418

  • FLIPR Calcium 6 Assay Kit

  • This compound (Reference Antagonist)

  • Endogenous Gq-RX Agonist (e.g., a specific peptide or small molecule)

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

Equipment:

  • Fluorescence Imaging Plate Reader (FLIPR) or equivalent kinetic plate reader

  • Automated liquid handling system

  • Acoustic dispenser for compound plating

  • Cell culture incubator (37°C, 5% CO2)

  • 1536-well black, clear-bottom microplates

Experimental Protocol

The experimental workflow for the HTS assay is depicted in the diagram below.

HTS_Workflow A 1. Cell Seeding CHO-K1 Gq-RX cells seeded into 1536-well plates. B 2. Compound Plating Test compounds, reference antagonist (this compound), and controls acoustically dispensed. A->B 24h Incubation C 3. Dye Loading FLIPR Calcium 6 dye solution added to assay plates. B->C D 4. Incubation Plates incubated to allow for dye loading and compound pre-incubation. C->D 1h Incubation E 5. Agonist Addition & Fluorescence Reading EC80 concentration of Gq-RX agonist added and kinetic fluorescence measured by FLIPR. D->E F 6. Data Analysis Raw fluorescence data normalized and IC50 values calculated for active compounds. E->F

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hexyl-2,5-dimethyloxazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hexyl-2,5-dimethyloxazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most common and established methods for the synthesis of 2,4,5-trisubstituted oxazoles, such as this compound, are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis. The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone precursor.[1][2] The Van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde.[3]

Q2: I am experiencing low yields in my Robinson-Gabriel synthesis. What are the potential causes?

A2: Low yields in the Robinson-Gabriel synthesis can stem from several factors. Incomplete formation of the 2-acylamino-ketone precursor is a common issue. Additionally, the choice of cyclodehydrating agent is critical; while traditional agents like sulfuric acid or phosphorus pentachloride can be harsh and lead to low yields, milder and more modern reagents can improve the outcome.[1] Incomplete reaction, side reactions, or degradation of the product under harsh acidic conditions can also contribute to lower than expected yields.

Q3: Are there any common side products to be aware of during the synthesis?

A3: In the Robinson-Gabriel synthesis, incomplete cyclization can lead to the persistence of the 2-acylamino-ketone starting material in the final product mixture. Over-exposure to strong acids during cyclodehydration can lead to decomposition of the oxazole ring. In the Van Leusen synthesis, side reactions involving the TosMIC reagent can occur if the reaction conditions are not carefully controlled.

Q4: What is the best method for purifying this compound?

A4: Purification of this compound is typically achieved by column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is generally effective. The polarity of the eluent can be adjusted based on the polarity of any impurities present.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Product Formation Ineffective cyclodehydrating agent in Robinson-Gabriel synthesis.Switch to a milder and more efficient dehydrating agent such as trifluoroacetic anhydride or Burgess reagent.
Decomposition of TosMIC reagent in Van Leusen synthesis.Ensure the TosMIC reagent is of high quality and stored under anhydrous conditions. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Reaction temperature is too low or reaction time is too short.Gradually increase the reaction temperature and monitor the reaction progress by TLC. Ensure the reaction is allowed to proceed to completion.
Presence of Multiple Spots on TLC Incomplete reaction.Increase the reaction time or temperature. Ensure stoichiometric amounts of reagents are used.
Formation of side products.Optimize reaction conditions (temperature, solvent, catalyst). Consider using a milder synthetic route if side reactions are prevalent.
Degradation of the product.Use milder reaction conditions and purification techniques. Avoid prolonged exposure to strong acids or bases.
Difficulty in Isolating the Product Product is soluble in the aqueous phase during workup.Ensure the pH of the aqueous phase is adjusted to maximize the neutrality of the oxazole. Use a suitable organic solvent for extraction and perform multiple extractions.
Product co-elutes with impurities during chromatography.Optimize the eluent system for column chromatography by trying different solvent ratios or solvent systems with different polarities.

Experimental Protocols

Robinson-Gabriel Synthesis of this compound

This protocol is a representative procedure based on the general principles of the Robinson-Gabriel synthesis.

Step 1: Synthesis of N-(1-oxopropan-2-yl)acetamide (a 2-acylamino-ketone precursor)

  • To a solution of 2-aminopropan-1-one hydrochloride (1 eq) in a suitable solvent such as dichloromethane, add triethylamine (1.1 eq) at 0 °C.

  • Slowly add acetyl chloride (1.05 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-acylamino-ketone.

Step 2: Cyclodehydration to form this compound

  • Dissolve the crude N-(1-oxopropan-2-yl)acetamide (1 eq) in an appropriate solvent like toluene.

  • Add a cyclodehydrating agent. A milder agent like Burgess reagent (1.5 eq) is recommended over strong acids.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Visualizations

Robinson_Gabriel_Synthesis cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Cyclodehydration 2-Aminopropan-1-one 2-Aminopropan-1-one Acylamino_Ketone Acylamino_Ketone 2-Aminopropan-1-one->Acylamino_Ketone Acylation Acetyl_Chloride Acetyl_Chloride Acetyl_Chloride->Acylamino_Ketone Acylamino_Ketone_2 2-Acylamino-ketone Oxazole This compound Acylamino_Ketone_2->Oxazole Cyclization & Dehydration Dehydrating_Agent Dehydrating Agent (e.g., Burgess Reagent) Dehydrating_Agent->Oxazole

Caption: Robinson-Gabriel synthesis workflow for this compound.

Troubleshooting_Workflow Start Start Synthesis Check_Yield Low Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Optimize_Dehydration Optimize Dehydrating Agent Check_Yield->Optimize_Dehydration Yes Optimize_Purification Optimize Chromatography Check_Purity->Optimize_Purification Yes Success Successful Synthesis Check_Purity->Success No Check_Reagents Check Reagent Quality Optimize_Dehydration->Check_Reagents Adjust_Conditions Adjust Temp./Time Check_Reagents->Adjust_Conditions Adjust_Conditions->Start Optimize_Purification->Start

Caption: Troubleshooting workflow for oxazole synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Hexyl-2,5-dimethyloxazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Hexyl-2,5-dimethyloxazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing 2,4,5-trisubstituted oxazoles, such as this compound, are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis. The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone precursor.[1][2] The Van Leusen reaction utilizes a tosylmethyl isocyanide (TosMIC) reagent to react with an aldehyde.[3][4][5]

Q2: What are the key starting materials for the Robinson-Gabriel synthesis of this compound?

A2: The key precursor for the Robinson-Gabriel synthesis is N-(1-acetylheptyl)acetamide. This intermediate can be synthesized through various methods, including the Dakin-West reaction.

Q3: What are the typical catalysts and reagents used in the Robinson-Gabriel synthesis?

A3: A cyclodehydrating agent is essential to catalyze the intramolecular cyclization and dehydration. Common agents include sulfuric acid (H₂SO₄), phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), and trifluoroacetic anhydride (TFAA).[1][6] The choice of reagent can significantly impact the reaction yield and conditions.

Q4: What is the primary starting material for the Van Leusen synthesis of a 4,5-disubstituted oxazole?

A4: The Van Leusen synthesis typically starts with an aldehyde. For 4,5-disubstituted oxazoles, a one-pot reaction can be employed using an aldehyde, tosylmethyl isocyanide (TosMIC), and an aliphatic halide in an ionic liquid.[7]

Troubleshooting Guides

Robinson-Gabriel Synthesis
Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Incomplete formation of the 2-acylamino-ketone precursor.- Ensure the purity of starting materials (amine, ketone, and acylating agent).- Optimize the reaction conditions for the precursor synthesis (temperature, reaction time, and stoichiometry).
Inefficient cyclodehydration.- Experiment with different cyclodehydrating agents (e.g., H₂SO₄, PPA, TFAA).- Increase the reaction temperature, but monitor for decomposition.- Ensure anhydrous conditions, as water can inhibit the dehydration step.
Side reactions or decomposition.- Lower the reaction temperature and extend the reaction time.- Use a milder dehydrating agent.- Analyze the crude product by TLC or LC-MS to identify byproducts.
Product Contamination Unreacted starting materials.- Ensure the reaction goes to completion by monitoring with TLC.- Optimize the stoichiometry of the reagents.
Byproducts from side reactions.- Purify the crude product using column chromatography on silica gel.- Recrystallization may also be an effective purification method.
Van Leusen Oxazole Synthesis
Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Incomplete deprotonation of TosMIC.- Use a strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK).- Ensure anhydrous reaction conditions, as proton sources will quench the anion.
Poor reactivity of the aldehyde.- For less reactive aldehydes, consider using a more forcing reaction condition (higher temperature or longer reaction time).- Ensure the aldehyde is pure and free of carboxylic acid impurities.
Formation of side products.- Control the stoichiometry of the reactants carefully.- The addition of methanol can sometimes influence the reaction outcome; optimize its addition.[3]
Difficulty in Product Isolation Emulsion formation during workup.- Add brine to the aqueous layer to break up emulsions.- Filter the organic layer through a pad of celite.
Co-elution of impurities during chromatography.- Experiment with different solvent systems for column chromatography.- Consider using a different stationary phase if silica gel is not effective.

Experimental Protocols

Protocol 1: Robinson-Gabriel Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of similar 2,4,5-trisubstituted oxazoles and may require optimization.

Step 1: Synthesis of the 2-Acylamino-ketone Precursor

A detailed procedure for the synthesis of the specific precursor, N-(1-acetylheptyl)acetamide, would need to be developed. A general approach involves the acylation of 2-aminononan-3-one.

Step 2: Cyclodehydration to form this compound

  • To the crude 2-acylamino-ketone precursor, add concentrated sulfuric acid (H₂SO₄) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Parameter Value/Range
Cyclodehydrating Agent Concentrated H₂SO₄
Temperature 60-80 °C
Reaction Time 2-6 hours (monitor by TLC)
Purification Column Chromatography
Protocol 2: Van Leusen Synthesis of a 4,5-Disubstituted Oxazole (Adapted for this compound)

This is an adapted one-pot procedure based on the synthesis of other 4,5-disubstituted oxazoles.

  • To a suspension of potassium carbonate (K₂CO₃) in methanol, add the starting aldehyde (e.g., a suitable precursor to introduce the hexyl group at the 4-position) and TosMIC.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify by column chromatography.

Parameter Value/Range
Base K₂CO₃
Solvent Methanol
Temperature Reflux
Reaction Time 4-12 hours (monitor by TLC)
Purification Column Chromatography

Visualizations

Robinson_Gabriel_Synthesis cluster_start Starting Materials cluster_reagents Reagents cluster_product Product 2_Acylamino_ketone 2-Acylamino-ketone Oxazole This compound 2_Acylamino_ketone->Oxazole Intramolecular Cyclodehydration Dehydrating_Agent Cyclodehydrating Agent (e.g., H₂SO₄, PPA) Dehydrating_Agent->2_Acylamino_ketone

Caption: Robinson-Gabriel synthesis workflow.

Van_Leusen_Synthesis cluster_start Starting Materials cluster_reagents Reagents cluster_product Product Aldehyde Aldehyde Oxazole This compound Aldehyde->Oxazole TosMIC TosMIC TosMIC->Oxazole Alkyl_Halide Alkyl Halide Alkyl_Halide->Oxazole Base Base (e.g., K₂CO₃) Base->TosMIC Solvent Solvent (e.g., Ionic Liquid) Solvent->Aldehyde

Caption: Van Leusen one-pot synthesis workflow.

Troubleshooting_Logic Start Low Product Yield Check_Purity Check Starting Material Purity Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (T, t) Check_Purity->Optimize_Conditions If pure End Improved Yield Check_Purity->End If impure, purify & rerun Change_Reagent Change Dehydrating Agent / Base Optimize_Conditions->Change_Reagent If no improvement Optimize_Conditions->End If improved Check_Anhydrous Ensure Anhydrous Conditions Change_Reagent->Check_Anhydrous If no improvement Change_Reagent->End If improved Analyze_Byproducts Analyze Byproducts (TLC, LC-MS) Check_Anhydrous->Analyze_Byproducts Analyze_Byproducts->End

Caption: Troubleshooting flowchart for low yield.

References

troubleshooting poor solubility of 4-Hexyl-2,5-dimethyloxazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility with 4-Hexyl-2,5-dimethyloxazole.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous solutions?

This compound is a lipophilic ("fat-loving") molecule with very low predicted water solubility. Its chemical structure, characterized by a long hexyl chain and a substituted oxazole ring, results in a high octanol-water partition coefficient (logP), indicating a strong preference for nonpolar environments over aqueous ones. Estimated water solubility is very low, in the range of 11.28 mg/L at 25°C.[1]

Q2: What are the key physicochemical properties of this compound I should be aware of?

Understanding the fundamental properties of this compound is crucial for effective troubleshooting. Key parameters are summarized in the table below.

PropertyValueSource
Molecular FormulaC11H19NO[2][3]
Molecular Weight181.28 g/mol [1]
AppearanceColorless to pale yellow clear liquid (estimated)[1]
Boiling Point244.00 to 245.00 °C @ 760.00 mm Hg (estimated)[1]
logP (o/w)~3.75 - 4.27 (estimated)[1]
Water Solubility11.28 mg/L @ 25 °C (estimated)[1]
pKa (Strongest Basic)1.86 (predicted)

Q3: Can I improve aqueous solubility by adjusting the pH?

Adjusting the pH is unlikely to significantly improve the aqueous solubility of this compound. The molecule has a very low predicted pKa of its basic nitrogen atom (around 1.86), meaning it is a very weak base. Therefore, extremely acidic conditions (pH < 1.86) would be required to protonate the molecule and form a more water-soluble salt. Such low pH is often incompatible with biological assays and can lead to compound degradation.

Q4: What is the best way to prepare a stock solution of this compound?

Due to its lipophilic nature, it is recommended to prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous experimental medium. The choice of organic solvent is critical.

Troubleshooting Poor Solubility

This section provides a systematic approach to addressing solubility challenges with this compound.

Initial Troubleshooting Workflow

The following diagram illustrates a decision-making workflow for troubleshooting the dissolution of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Solubility A Start: Compound fails to dissolve B Is the compound pure? A->B C Purify the compound (e.g., chromatography, distillation) B->C No D Select an appropriate organic solvent B->D Yes C->D E Does the compound dissolve in the organic solvent? D->E F Try alternative solvents or use gentle heating/sonication E->F No G Prepare a high-concentration stock solution E->G Yes F->G H Dilute stock solution into aqueous buffer G->H I Does the compound precipitate upon dilution? H->I J Optimize dilution protocol: - Lower final concentration - Use a co-solvent system - Add a surfactant I->J Yes K Solution is ready for experiment I->K No J->K

Caption: A flowchart outlining the steps to troubleshoot the poor solubility of this compound.

Solvent Selection Guide

The high lipophilicity of this compound suggests it will be more soluble in nonpolar organic solvents. For biological applications, water-miscible organic solvents are often preferred for preparing stock solutions.

SolventPolaritySuitability for Stock SolutionNotes
Dimethyl Sulfoxide (DMSO)Polar aproticExcellentA common solvent for dissolving lipophilic compounds for biological assays.[4] However, the final concentration in assays should be kept low (typically <0.5%) to avoid solvent effects.
EthanolPolar proticGoodA good choice for many applications. It is less toxic than DMSO for many cell-based assays.
Dimethylformamide (DMF)Polar aproticGoodSimilar to DMSO, can be an effective solubilizing agent.
MethanolPolar proticFair to GoodCan be used, but ethanol is often preferred due to lower volatility and toxicity.
AcetonitrilePolar aproticFairMay be suitable, but its miscibility with aqueous buffers can be limited at higher concentrations.
Dichloromethane (DCM)NonpolarNot RecommendedWhile likely to be a good solvent for the compound, it is not miscible with water and is generally unsuitable for biological assays.
HexanesNonpolarNot RecommendedSimilar to DCM, not suitable for aqueous-based experiments.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution into experimental media.

Materials:

  • This compound (solid or oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Volumetric flask (e.g., 1 mL or 5 mL)

  • Pipettes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:

    • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.010 mol/L x 0.001 L x 181.28 g/mol = 0.0018128 g = 1.81 mg

  • Weigh the compound: Accurately weigh out 1.81 mg of this compound and place it into a 1 mL volumetric flask.

  • Add solvent: Add approximately 0.8 mL of anhydrous DMSO to the volumetric flask.

  • Dissolve the compound:

    • Cap the flask and vortex thoroughly for 1-2 minutes.

    • If the compound does not fully dissolve, place the flask in a sonicator bath for 5-10 minutes.

    • Gentle warming (to 30-40°C) can also be applied, but monitor for any signs of degradation (e.g., color change).

  • Adjust to final volume: Once the compound is completely dissolved, add DMSO to bring the total volume to the 1 mL mark.

  • Mix and store: Invert the flask several times to ensure a homogenous solution. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Aqueous Dilution and Use of Co-solvents

Objective: To dilute the organic stock solution into an aqueous buffer while minimizing precipitation.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Aqueous buffer (e.g., PBS, Tris-HCl)

  • Pipettes

  • Vortex mixer

Procedure:

  • Determine the final concentration: Decide on the final concentration of the compound needed for your experiment (e.g., 10 µM).

  • Calculate the dilution:

    • Volume of stock (µL) = (Final concentration (µM) x Final volume (µL)) / Stock concentration (µM)

    • For a 10 µM final concentration in 1 mL (1000 µL):

    • Volume of stock (µL) = (10 µM x 1000 µL) / 10000 µM = 1 µL

  • Perform the dilution:

    • Pipette 999 µL of the aqueous buffer into a microcentrifuge tube.

    • Add 1 µL of the 10 mM DMSO stock solution directly into the buffer.

    • Immediately and vigorously vortex the solution for 30-60 seconds to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

  • Visual inspection: Visually inspect the solution for any signs of precipitation (cloudiness, particulates). If precipitation occurs, consider the troubleshooting options below.

Advanced Troubleshooting and Solubility Enhancement

If solubility issues persist, more advanced techniques may be necessary.

Solubility Enhancement Strategies

The following diagram illustrates common strategies to enhance the solubility of lipophilic compounds.

Solubility_Enhancement Strategies for Solubility Enhancement A Poor Aqueous Solubility B Co-solvency A->B C Use of Surfactants A->C D Complexation A->D E Solid Dispersion A->E F Increase aqueous phase solvent capacity (e.g., add ethanol, PEG) B->F G Formulate with non-ionic surfactants (e.g., Tween 20, Triton X-100) C->G H Encapsulate in cyclodextrins D->H I Disperse compound in a water-soluble polymer matrix E->I

Caption: A diagram showing various methods to improve the solubility of poorly water-soluble compounds.

  • Co-solvency: This involves adding a water-miscible organic solvent to the aqueous buffer to increase the solubility of the lipophilic compound. Ethanol or polyethylene glycol (PEG) are common choices.

  • Use of Surfactants: Surfactants form micelles that can encapsulate nonpolar molecules, increasing their apparent solubility in water. Non-ionic surfactants like Tween® 20 or Triton™ X-100 are often used in biological assays. It is critical to ensure the chosen surfactant does not interfere with the assay.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with lipophilic molecules, effectively shielding them from the aqueous environment and increasing their solubility.

For further assistance, please contact our technical support team.

References

minimizing off-target effects of 4-Hexyl-2,5-dimethyloxazole

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 4-Hexyl-2,5-dimethyloxazole

Disclaimer: this compound is a compound with limited publicly available data on its biological activity and potential off-target effects. This guide provides general strategies and best practices for identifying and minimizing off-target effects applicable to novel small molecules.

Troubleshooting Guide

This section addresses specific issues researchers may encounter during their experiments with this compound, offering potential causes and solutions.

Issue/Observation Potential Cause(s) Recommended Action(s)
Inconsistent results between experimental replicates. 1. Compound instability or degradation. 2. Variability in cell culture conditions. 3. Pipetting errors or inconsistent compound concentration. 4. Off-target effects at varying concentrations.1. Assess compound stability in your experimental media. 2. Standardize cell passage number, density, and growth phase. 3. Use calibrated pipettes and prepare fresh stock solutions. 4. Perform dose-response curves to identify a consistent concentration range.
Observed cellular phenotype is not consistent with the expected target's function. 1. The compound has one or more off-targets that are responsible for the observed phenotype. 2. The compound is a promiscuous binder, affecting multiple pathways. 3. The primary target's role in the observed phenotype is not fully understood.1. Perform target deconvolution studies (e.g., affinity chromatography, proteomics). 2. Conduct profiling against a panel of known off-target liabilities (e.g., kinases, GPCRs). 3. Use a structurally unrelated compound with the same primary target to see if the phenotype is recapitulated.
High levels of cytotoxicity observed at effective concentrations. 1. The compound has off-target effects on essential cellular machinery. 2. The compound is inducing a general stress response. 3. The primary target is essential for cell viability.1. Perform cell viability assays (e.g., MTS, CellTiter-Glo) to determine the therapeutic window. 2. Profile the compound against a panel of cytotoxicity-related targets. 3. Use genetic knockdown (e.g., siRNA, CRISPR) of the primary target to mimic the on-target effect.
Discrepancy between in vitro biochemical and cell-based assay results. 1. Poor cell permeability of the compound. 2. The compound is being metabolized or effluxed by the cells. 3. The target is in a complex or cellular compartment that is not accessible to the compound.1. Perform cell permeability assays (e.g., PAMPA). 2. Use mass spectrometry to measure intracellular compound concentration. 3. Use target engagement assays to confirm binding in a cellular context.[1]

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern?

A1: Off-target effects are interactions of a small molecule with proteins other than its intended primary target. These unintended interactions can lead to misleading experimental results, toxicity, and a lack of therapeutic efficacy. Minimizing off-target effects is crucial for developing selective and safe drugs.

Q2: How can I predict potential off-target effects of this compound?

A2: In silico methods are a cost-effective first step to predict potential off-targets.[2] These computational approaches use the chemical structure of your compound to screen against databases of known protein targets.

  • Similarity-based methods: Compare the structure of this compound to known ligands with annotated targets.

  • Docking simulations: Model the binding of your compound to the three-dimensional structures of a panel of proteins.

  • Pharmacophore modeling: Identify common structural features shared by molecules that bind to a specific target.

Several web-based tools and software packages are available for in silico off-target prediction.[2][3][4][5][6]

Q3: What experimental approaches can I use to identify off-target effects?

A3: A combination of in vitro and cell-based assays is recommended for comprehensive off-target profiling.

  • In vitro profiling: Screen this compound against a panel of purified proteins, such as kinases, GPCRs, ion channels, and enzymes.[2]

  • Cell-based assays:

    • Phenotypic screening: Assess the effect of the compound on a variety of cellular processes, such as proliferation, apoptosis, and signaling pathways.

    • Proteomics: Use techniques like thermal proteome profiling (TPP) or chemical proteomics to identify proteins that bind to your compound in a cellular context.

    • Transcriptomics: Analyze changes in gene expression profiles following treatment with your compound to identify affected pathways.

Q4: How can I minimize off-target effects in my experiments?

A4: Minimizing off-target effects often involves a multi-pronged approach:

  • Use the lowest effective concentration: Perform dose-response experiments to determine the minimal concentration of this compound that elicits the desired on-target effect.

  • Use structurally unrelated control compounds: If other compounds are known to target the same primary protein, use them to confirm that the observed phenotype is due to on-target activity.

  • Genetic validation: Use techniques like siRNA or CRISPR to knock down the primary target and see if the resulting phenotype matches that of your compound.

  • Chemical modification: If problematic off-targets are identified, medicinal chemistry efforts can be employed to design analogs of this compound with improved selectivity.

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay using MTS

Objective: To determine the concentration range at which this compound exhibits cytotoxic effects.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well clear-bottom plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • Remove the medium from the cells and add the compound dilutions.

  • Incubate for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the CC50 (50% cytotoxic concentration).

Protocol 2: In Vitro Kinase Profiling

Objective: To assess the inhibitory activity of this compound against a panel of purified kinases.

Materials:

  • This compound

  • A panel of purified protein kinases

  • ATP

  • Substrate for each kinase

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplates (e.g., 384-well)

Procedure:

  • This is typically performed as a fee-for-service by specialized companies. You will provide a sample of this compound at a specified concentration and volume.

  • The service provider will perform kinase activity assays in the presence of your compound, usually at a fixed concentration (e.g., 1 or 10 µM) for primary screening.

  • The activity of each kinase is measured, and the percent inhibition by your compound is calculated relative to a vehicle control.

  • For any significant "hits" (e.g., >50% inhibition), follow-up dose-response assays are performed to determine the IC50 (50% inhibitory concentration).

Data Presentation

Table 1: In Vitro Kinase Profiling Results for this compound

Kinase Target% Inhibition at 10 µMIC50 (µM)
Primary Target X95%0.1
Off-Target Kinase A78%1.2
Off-Target Kinase B55%8.5
Off-Target Kinase C12%> 100
.........

Table 2: Cytotoxicity Profile of this compound in Different Cell Lines

Cell LineCC50 (µM)
Cell Line A25
Cell Line B> 100
Cell Line C12.5

Visualizations

Off_Target_Workflow cluster_0 In Silico Prediction cluster_1 In Vitro Screening cluster_2 Cell-Based Validation cluster_3 Mitigation in_silico In Silico Off-Target Prediction biochemical Biochemical/Enzymatic Assays in_silico->biochemical Prioritize assays phenotypic Phenotypic Screening in_silico->phenotypic Guide panel selection target_engagement Target Engagement Assays biochemical->target_engagement Validate hits phenotypic->target_engagement Deconvolute target genetic Genetic Validation (siRNA/CRISPR) target_engagement->genetic Confirm on-target effect sar Structure-Activity Relationship (SAR) target_engagement->sar Inform medicinal chemistry dose_optimization Dose Optimization genetic->dose_optimization Define therapeutic window dose_optimization->sar

Caption: Workflow for identifying and mitigating off-target effects.

Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway A Receptor A B Kinase B (Primary Target) A->B C Transcription Factor C B->C D Desired Phenotype C->D X Receptor X Y Kinase Y (Off-Target) X->Y Z Apoptosis Factor Z Y->Z W Cytotoxicity Z->W compound This compound compound->B Inhibition compound->Y Unintended Inhibition

Caption: Hypothetical on-target vs. off-target signaling pathways.

Troubleshooting_Tree start Unexpected Phenotype Observed q1 Is the phenotype seen with a structurally different control compound? start->q1 a1_yes Likely on-target effect q1->a1_yes Yes a1_no Potential off-target effect q1->a1_no No q2 Does genetic knockdown of the primary target replicate the phenotype? a1_no->q2 a2_yes Complex on-target biology q2->a2_yes Yes a2_no Proceed with off-target deconvolution q2->a2_no No

Caption: Decision tree for troubleshooting unexpected experimental results.

References

Technical Support Center: 4-Hexyl-2,5-dimethyloxazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield of 4-Hexyl-2,5-dimethyloxazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most prevalent methods for synthesizing 2,4,5-trisubstituted oxazoles, such as this compound, are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis. The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone precursor. The Van Leusen reaction offers a versatile method for forming the oxazole ring from an aldehyde, an aliphatic halide, and tosylmethyl isocyanide (TosMIC).

Q2: I am not getting a good yield with the traditional Robinson-Gabriel synthesis. What can I do?

A2: Low yields in the Robinson-Gabriel synthesis can often be attributed to an inefficient cyclodehydration step. While strong acids like sulfuric acid are traditionally used, they can lead to side reactions. Consider using milder and more efficient dehydrating agents. Polyphosphoric acid has been shown to improve yields. Alternatively, a combination of triphenylphosphine (PPh₃) and iodine (I₂) or the use of the Dess-Martin periodinane for the cyclization of β-keto amides are effective modern modifications.[1]

Q3: What are the advantages of using the Van Leusen synthesis for preparing this compound?

A3: The Van Leusen synthesis, particularly the one-pot variation using an ionic liquid as the solvent, can offer high yields for 4,5-disubstituted oxazoles. This method is advantageous as it can be a one-pot reaction, simplifying the experimental procedure. Ionic liquids can also be recycled, making the process more environmentally friendly.

Q4: What are common side reactions to be aware of during the synthesis?

A4: In the Robinson-Gabriel synthesis, incomplete cyclization can lead to the isolation of the starting 2-acylamino-ketone or hydrated intermediates. Strong acidic conditions might also cause degradation of the starting material or the product. In the Van Leusen synthesis, the formation of imidazole derivatives can be a side reaction if an amine is present. Careful control of the reaction conditions is crucial to minimize these side products.

Q5: How can I purify the final this compound product?

A5: this compound is a relatively non-polar molecule. Purification can typically be achieved using silica gel column chromatography. A gradient elution starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate is usually effective. Due to its volatility, care should be taken during solvent removal to avoid product loss.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Product Yield Inefficient cyclodehydration in Robinson-Gabriel synthesis.- Replace sulfuric acid with polyphosphoric acid. - Use a milder reagent system like PPh₃/I₂. - Ensure anhydrous reaction conditions.
Low reactivity of starting materials in Van Leusen synthesis.- Use a more polar ionic liquid to enhance reactivity. - Ensure the base is strong enough to deprotonate the TosMIC.
Incomplete reaction.- Increase reaction time or temperature moderately. - Monitor the reaction progress using Thin Layer Chromatography (TLC).
Multiple Spots on TLC (Impure Product) Presence of starting materials.- Ensure the reaction goes to completion. - Optimize the stoichiometry of the reactants.
Formation of side products.- In Robinson-Gabriel, consider milder dehydrating agents. - In Van Leusen, ensure the absence of amine impurities to avoid imidazole formation.
Difficulty in Product Isolation/Purification Product is an oil and difficult to handle.- After column chromatography, remove the solvent under reduced pressure at a low temperature to minimize evaporation of the product.
Co-elution of impurities during chromatography.- Optimize the solvent system for column chromatography. A shallow gradient of a polar solvent in a non-polar solvent is recommended. - Consider using a different stationary phase if silica gel is not effective.

Experimental Protocols

Robinson-Gabriel Synthesis of 2,4,5-Trisubstituted Oxazoles (Adapted for this compound)

This protocol is adapted from a general method for the synthesis of 2,4,5-trisubstituted oxazoles.[2]

Step 1: Synthesis of the 2-acylamino-ketone precursor (N-(1-oxononan-2-yl)acetamide)

  • Start with 3-amino-2-nonanone.

  • To a solution of 3-amino-2-nonanone (1 equivalent) in a suitable solvent such as dichloromethane, add acetic anhydride (1.1 equivalents) and a base like triethylamine (1.2 equivalents) at 0 °C.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Work up the reaction by washing with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to obtain N-(1-oxononan-2-yl)acetamide.

Step 2: Cyclodehydration to form this compound

  • To the purified N-(1-oxononan-2-yl)acetamide (1 equivalent), add a cyclodehydrating agent. A mixture of triphenylphosphine (1.5 equivalents) and iodine (1.5 equivalents) in a solvent like acetonitrile is a good option.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture and quench with a solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by silica gel column chromatography to yield this compound.

One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles (Adapted for this compound)

This protocol is based on a one-pot synthesis method that has shown high yields for similar compounds.

  • In a round-bottom flask, dissolve tosylmethyl isocyanide (TosMIC) (1 equivalent) and 1-bromohexane (1.1 equivalents) in an ionic liquid (e.g., [bmim]Br).

  • Add a base such as potassium carbonate (2 equivalents) and stir the mixture at room temperature.

  • After a set time (e.g., 1 hour), add acetaldehyde (1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC).

  • Extract the product from the ionic liquid using an organic solvent like diethyl ether.

  • Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data

The following table summarizes reported yields for the synthesis of various 2,4,5-trisubstituted oxazoles using a method starting from α-methylene ketones, which is analogous to the Robinson-Gabriel pathway.[2] These yields can serve as a benchmark for what to expect in the synthesis of this compound under optimized conditions.

Yield (%)
PhenylMethylMethyl85
PhenylEthylMethyl81
PhenylPropylMethyl90
4-ChlorophenylMethylMethyl88
4-MethoxyphenylMethylMethyl93
NaphthylMethylMethyl84

Visualizations

TroubleshootingWorkflow start Low Yield of this compound check_reaction Check Reaction Type start->check_reaction rg_synthesis Robinson-Gabriel Synthesis check_reaction->rg_synthesis vl_synthesis Van Leusen Synthesis check_reaction->vl_synthesis check_dehydrating_agent Evaluate Dehydrating Agent rg_synthesis->check_dehydrating_agent check_base_solvent_vl Evaluate Base and Solvent vl_synthesis->check_base_solvent_vl strong_acid Using H₂SO₄? check_dehydrating_agent->strong_acid switch_agent Switch to PPA or PPh₃/I₂ strong_acid->switch_agent Yes check_conditions_rg Check Reaction Conditions strong_acid->check_conditions_rg No monitor_reaction Monitor Reaction by TLC switch_agent->monitor_reaction anhydrous_rg Anhydrous Conditions? check_conditions_rg->anhydrous_rg ensure_anhydrous_rg Ensure Dry Solvents/Reagents anhydrous_rg->ensure_anhydrous_rg No anhydrous_rg->monitor_reaction Yes ensure_anhydrous_rg->monitor_reaction ionic_liquid Using Ionic Liquid? check_base_solvent_vl->ionic_liquid strong_base Base Strength Sufficient? check_base_solvent_vl->strong_base optimize_il Optimize Ionic Liquid Polarity ionic_liquid->optimize_il No ionic_liquid->monitor_reaction Yes optimize_il->monitor_reaction change_base Use Stronger Base (e.g., t-BuOK) strong_base->change_base No strong_base->monitor_reaction Yes change_base->monitor_reaction incomplete_reaction Reaction Incomplete? monitor_reaction->incomplete_reaction increase_time_temp Increase Time/Temperature incomplete_reaction->increase_time_temp Yes end Improved Yield incomplete_reaction->end No increase_time_temp->monitor_reaction

Caption: Troubleshooting workflow for improving the yield of this compound.

RobinsonGabrielPathway cluster_0 Robinson-Gabriel Synthesis start_material 3-Amino-2-nonanone precursor N-(1-oxononan-2-yl)acetamide (2-acylamino-ketone) start_material->precursor Acetylation (Acetic Anhydride) intermediate Oxazoline Intermediate precursor->intermediate Cyclization (Dehydrating Agent) product This compound intermediate->product Dehydration

Caption: Reaction pathway for the Robinson-Gabriel synthesis of this compound.

References

Technical Support Center: Degradation Pathways of 4-Hexyl-2,5-dimethyloxazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the degradation pathways of 4-Hexyl-2,5-dimethyloxazole.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under stress conditions?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the general reactivity of the oxazole ring, the following degradation pathways can be hypothesized:

  • Hydrolysis (Acidic/Basic): The oxazole ring can undergo cleavage under acidic or basic conditions. Acid-catalyzed hydrolysis may lead to the formation of an amino ketone and hexanoic acid. Base-catalyzed hydrolysis can also result in ring opening.

  • Oxidation: The oxazole ring is susceptible to oxidation, which can lead to ring cleavage and the formation of various smaller carboxylic acids and amides.[1][2] The hexyl side chain is also a potential site for oxidative attack.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of various degradation products through ring cleavage or rearrangement.[2]

Q2: What is a forced degradation study and why is it important for this compound?

A2: A forced degradation study, also known as stress testing, is a process that involves subjecting a drug substance to conditions more severe than accelerated stability testing.[3][4] These conditions include high temperature, humidity, light, and exposure to acidic, basic, and oxidative environments. The goal is to generate degradation products to understand the degradation pathways and to develop and validate stability-indicating analytical methods.[3][5] For this compound, this study is crucial for identifying potential degradants that could impact its efficacy and safety.

Q3: What are the typical stress conditions used in a forced degradation study?

A3: Typical stress conditions for a forced degradation study are outlined in regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[6][7] The conditions should be selected to achieve a target degradation of 5-20%.[5]

Stress ConditionTypical Parameters
Acid Hydrolysis 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C)
Base Hydrolysis 0.1 M NaOH at room temperature or elevated temperature (e.g., 60°C)
Oxidation 3-30% H₂O₂ at room temperature
Thermal Degradation Dry heat (e.g., 80°C) or in solution
Photodegradation Exposure to light source with both UV and visible outputs (e.g., xenon lamp)

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Analysis

Q4: I am observing peak tailing for the parent compound, this compound. What could be the cause and how can I resolve it?

A4: Peak tailing in HPLC can be caused by several factors:

  • Column Overload: Injecting too high a concentration of the sample can lead to peak tailing.[8] Try diluting your sample.

  • Secondary Interactions: The basic nitrogen in the oxazole ring can interact with residual acidic silanols on the silica-based stationary phase.[9]

    • Solution: Use a mobile phase with a lower pH to protonate the basic nitrogen, or add a competing base (e.g., triethylamine) to the mobile phase. Alternatively, use an end-capped column or a column with a different stationary phase.

  • Column Contamination: Contaminants from previous injections can cause peak shape issues.[8]

    • Solution: Flush the column with a strong solvent.

Q5: My baseline is noisy, making it difficult to detect low-level degradation products. What are the common causes and solutions?

A5: A noisy baseline can originate from several sources:

  • Mobile Phase Issues: Dissolved gases, improper mixing of solvents, or contaminated solvents can all contribute to baseline noise.[1][8]

    • Solution: Degas the mobile phase using sonication or an inline degasser. Ensure solvents are of high purity and are filtered.

  • Pump Problems: Worn pump seals or check valves can cause pressure fluctuations, leading to a noisy baseline.[1][10]

    • Solution: Perform regular pump maintenance, including seal and check valve replacement.

  • Detector Instability: Fluctuations in the detector lamp or a contaminated flow cell can cause baseline noise.[8]

    • Solution: Allow the detector lamp to warm up sufficiently. Clean the flow cell according to the manufacturer's instructions.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Q6: I am not seeing any degradation products in my GC-MS analysis, even after stressing the sample. What could be the issue?

A6: This could be due to several reasons:

  • Non-volatile Degradation Products: Some degradation products may not be volatile enough to be analyzed by GC-MS.

    • Solution: Consider derivatization to increase the volatility of the analytes or use an alternative technique like LC-MS.

  • Analyte Degradation in the Inlet: The high temperature of the GC inlet can cause thermally labile compounds to degrade.[11]

    • Solution: Optimize the inlet temperature or use a gentler injection technique like cool on-column injection.

  • Poor Resolution: Degradation products may be co-eluting with the parent peak or other components.[12]

    • Solution: Optimize the temperature program or use a column with a different stationary phase to improve separation.

Q7: I am observing "ghost peaks" in my chromatogram. What are they and how can I eliminate them?

A7: Ghost peaks are peaks that appear in a chromatogram at unexpected times and are not part of the injected sample.

  • Carryover: Residual sample from a previous injection can be a source of ghost peaks.[12]

    • Solution: Implement a thorough wash step between injections.

  • Contamination: Contamination in the carrier gas, syringe, or inlet liner can also lead to ghost peaks.

    • Solution: Use high-purity carrier gas with appropriate traps. Regularly clean or replace the syringe and inlet liner.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 80°C for 24 hours.

    • Photodegradation: Expose a solution of the compound to a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acid and base hydrolyzed samples. Dilute all samples to an appropriate concentration for analysis.

  • Analytical Method: Analyze the samples using a validated stability-indicating HPLC method with a UV detector or a mass spectrometer.

  • Data Evaluation: Calculate the percentage degradation and identify the major degradation products.

Protocol 2: Determination of Degradation Kinetics
  • Experimental Setup: Perform a forced degradation study as described in Protocol 1, but with more frequent sampling time points (e.g., every 2 hours for the first 8 hours, then every 4 hours).

  • Data Collection: Quantify the concentration of this compound at each time point.

  • Kinetic Modeling: Plot the natural logarithm of the concentration of the parent compound versus time.

  • Rate Constant Calculation: If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the first-order rate constant (k).[13][14]

  • Half-Life Determination: Calculate the half-life (t₁/₂) of the degradation using the formula: t₁/₂ = 0.693 / k.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound
Stress ConditionDuration% DegradationNumber of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 M HCl (60°C)24 h15.23DP1 (4.5 min)
0.1 M NaOH (60°C)24 h8.92DP2 (5.1 min)
3% H₂O₂ (RT)24 h12.54DP3 (3.8 min)
Thermal (80°C)48 h5.11DP4 (6.2 min)
Photolytic24 h18.75DP5 (2.9 min)

DP = Degradation Product; RT = Room Temperature

Table 2: Degradation Kinetics of this compound under Acid Hydrolysis (0.1 M HCl at 60°C)
Time (h)Concentration (µg/mL)ln(Concentration)
0100.04.605
293.24.535
486.94.465
875.34.321
1265.54.182
2444.93.804

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photo Photodegradation Parent This compound Amino_Ketone Amino_Ketone Parent->Amino_Ketone Acid/Base Hexanoic_Acid Hexanoic_Acid Parent->Hexanoic_Acid Acid/Base Ring_Cleavage_Products Ring_Cleavage_Products Parent->Ring_Cleavage_Products Oxidizing Agent Isomers_Fragments Isomers & Fragments Parent->Isomers_Fragments UV/Vis Light Carboxylic_Acids Carboxylic_Acids Ring_Cleavage_Products->Carboxylic_Acids Amides Amides Ring_Cleavage_Products->Amides

Caption: Hypothesized degradation pathways of this compound.

Experimental_Workflow Start Start: Forced Degradation Study Sample_Prep Prepare Stock Solution of This compound Start->Sample_Prep Stressing Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Sample_Prep->Stressing Sampling Collect Samples at Defined Time Intervals Stressing->Sampling Analysis Analyze Samples using Stability-Indicating Method (e.g., HPLC) Sampling->Analysis Data_Processing Process Data: - Identify Degradation Products - Quantify Parent Compound Analysis->Data_Processing Kinetics Determine Degradation Kinetics Data_Processing->Kinetics Pathway_Elucidation Elucidate Degradation Pathways Data_Processing->Pathway_Elucidation End End: Report Findings Kinetics->End Pathway_Elucidation->End

Caption: General experimental workflow for a forced degradation study.

References

Technical Support Center: 4-Hexyl-2,5-dimethyloxazole Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability in experiments involving 4-Hexyl-2,5-dimethyloxazole. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of variability in the synthesis of this compound?

A1: Variability in the synthesis of this compound can arise from several factors:

  • Purity of Starting Materials: The purity of the precursors, such as the corresponding 2-acylamino-ketone for the Robinson-Gabriel synthesis, is critical. Impurities can lead to side reactions and lower yields.

  • Reaction Conditions: Temperature, reaction time, and the choice of cyclodehydrating agent can significantly impact the reaction outcome. Inconsistent heating or reaction times can lead to incomplete reactions or the formation of byproducts.[1][2]

  • Solvent Quality: The presence of water or other impurities in the solvent can interfere with the reaction, particularly with moisture-sensitive reagents.

  • Work-up Procedure: Incomplete extraction or washing during the work-up can leave impurities in the crude product, complicating purification.

  • Purification Method: As this compound is likely an oil, purification by column chromatography needs to be optimized to effectively separate it from starting materials and byproducts.

Q2: My synthesis of this compound resulted in a low yield. What are the potential causes and solutions?

A2: Low yields are a common issue in oxazole synthesis. Consider the following:

  • Incomplete Cyclodehydration: The cyclodehydration of the 2-acylamino-ketone precursor may be incomplete. Ensure the cyclodehydrating agent (e.g., concentrated sulfuric acid, phosphorus oxychloride) is fresh and used in the correct stoichiometric amount.[1][2] Increasing the reaction temperature or time may also improve the yield.

  • Side Reactions: The 2-acylamino-ketone intermediate can undergo side reactions if the conditions are not optimal. Ensure the temperature is carefully controlled.

  • Product Degradation: Oxazole rings can be sensitive to strong acidic conditions used during cyclodehydration. Minimizing the reaction time or using a milder cyclodehydrating agent could prevent degradation.

  • Purification Losses: Due to its likely oily nature, significant product loss can occur during purification. Ensure proper technique during extraction and column chromatography to minimize these losses.

Q3: How should I store this compound to ensure its stability?

A3: While specific stability data for this compound is limited, general guidelines for substituted oxazoles suggest storing the compound in a cool, dark, and dry place. It should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.

Q4: What are the expected spectroscopic data (NMR, Mass Spectrometry) for this compound?

  • ¹H NMR: Expect signals for the two methyl groups, the hexyl chain (including a triplet for the terminal methyl group and multiplets for the methylene groups), and potentially a singlet for the oxazole ring proton if present (depending on the substitution pattern).

  • ¹³C NMR: Expect distinct signals for the carbons of the oxazole ring, the two methyl groups, and the six carbons of the hexyl chain.

  • Mass Spectrometry: The molecular ion peak (M+) should be observed. Common fragmentation patterns for alkyloxazoles involve β-scission of the alkyl chain.[3]

Troubleshooting Guides

Guide 1: Synthesis Variability
IssuePotential CauseTroubleshooting Steps
Low or no product formation Inactive reagentsUse fresh cyclodehydrating agents (e.g., phosphorus oxychloride, sulfuric acid). Ensure starting materials are pure and dry.
Incomplete reactionIncrease reaction temperature or prolong reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Incorrect reaction conditionsVerify the correct solvent and reaction temperature as specified in the protocol.
Formation of multiple byproducts Side reactions of the precursorOptimize the reaction temperature to minimize side reactions. Consider a milder cyclodehydrating agent.[1]
Impure starting materialsPurify the 2-acylamino-ketone precursor before the cyclization step.
Product is a dark, intractable oil Decomposition of the productReduce the reaction temperature or time. Use a milder work-up procedure (e.g., avoid strong acids).
Presence of polymeric byproductsOptimize purification to remove high molecular weight impurities.
Guide 2: Purification Challenges
IssuePotential CauseTroubleshooting Steps
Difficulty in separating the product from starting material by column chromatography Similar polaritiesOptimize the solvent system for column chromatography by testing different solvent ratios with TLC. A gradient elution may be necessary.
Oily nature of the productUse a wider column and a slower flow rate to improve separation. Ensure the sample is loaded onto the column in a concentrated band.[4]
Product co-elutes with an unknown impurity Impurity has similar polarityTry a different stationary phase for chromatography (e.g., alumina instead of silica gel). Consider purification by preparative HPLC.
Low recovery of the product after chromatography Product is too soluble in the elution solventUse a less polar solvent system if possible.
Product adheres to the silica gelAdd a small amount of a more polar solvent (e.g., a few drops of triethylamine for basic compounds) to the elution solvent to reduce tailing.

Experimental Protocols

Protocol 1: Synthesis of this compound via Robinson-Gabriel Synthesis

This protocol is a general procedure adapted for the synthesis of this compound and should be optimized for specific experimental conditions.

Step 1: Synthesis of the 2-acylamino-ketone precursor (N-(3-oxononan-2-yl)acetamide)

  • To a solution of 2-aminononan-3-one (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran, add triethylamine (1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-acylamino-ketone.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Cyclodehydration to form this compound

  • To the purified N-(3-oxononan-2-yl)acetamide (1 equivalent), add a cyclodehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride (2-3 equivalents) cautiously at 0 °C.[1][2]

  • Heat the reaction mixture to 80-100 °C for 1-3 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until it is slightly basic.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as an oil.

Data Presentation

Table 1: Comparison of Cyclodehydrating Agents in Robinson-Gabriel Synthesis

Cyclodehydrating AgentTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
Concentrated H₂SO₄100240-60[2]
Phosphorus Oxychloride (POCl₃)901.550-70[1]
Polyphosphoric Acid (PPA)120345-65[2]
Trifluoroacetic Anhydride (TFAA)Room Temp460-80[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Start: 2-Aminononan-3-one + Acetyl Chloride acylamino_ketone Formation of N-(3-oxononan-2-yl)acetamide start->acylamino_ketone cyclodehydration Cyclodehydration with Dehydrating Agent acylamino_ketone->cyclodehydration crude_product Crude this compound cyclodehydration->crude_product quench Quench Reaction (Ice) crude_product->quench neutralize Neutralization quench->neutralize extract Extraction neutralize->extract purify Column Chromatography extract->purify characterization Characterization (NMR, MS) purify->characterization final_product Pure this compound characterization->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_flowchart cluster_solutions Potential Solutions start Low Yield or Impure Product check_sm Check Starting Material Purity start->check_sm check_reagents Check Reagent Activity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_purification Optimize Purification start->check_purification purify_sm Re-purify Starting Materials check_sm->purify_sm Impure fresh_reagents Use Fresh Reagents check_reagents->fresh_reagents Suspect optimize_temp_time Adjust Temperature and Time check_conditions->optimize_temp_time Sub-optimal optimize_chromatography Modify Chromatography Solvent System check_purification->optimize_chromatography Inefficient

Caption: Troubleshooting flowchart for oxazole synthesis experiments.

References

Technical Support Center: Optimizing In Vivo Dosing for 4-Hexyl-2,5-dimethyloxazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of 4-Hexyl-2,5-dimethyloxazole for in vivo studies. Due to the limited publicly available data on this specific compound, this guide focuses on establishing a robust experimental framework for determining optimal dosage, troubleshooting common issues, and outlining best practices for preclinical research.

Frequently Asked Questions (FAQs)

Q1: Where can I find existing in vivo dosage information for this compound?

A1: Currently, there is a notable scarcity of published in vivo studies for this compound. A thorough literature review is always the recommended first step for any compound.[1] However, in this case, researchers will likely need to establish dosing parameters empirically, starting with fundamental preclinical toxicology and pharmacokinetic assessments.

Q2: How should I determine the starting dose for my first in vivo experiment with this compound?

A2: For a novel compound with limited data, the initial dose-finding studies are critical. A common approach is to begin with a Maximum Tolerated Dose (MTD) study.[1] This involves administering escalating doses of the compound to different groups of animals and observing for signs of toxicity over a defined period. The MTD is the highest dose that does not cause unacceptable adverse effects. It is advisable to start with very low, sub-pharmacological doses and increase them incrementally (e.g., in 2-fold or 3-fold increments) in subsequent cohorts.

Q3: What are the key parameters to consider when designing a dose-response study?

A3: A well-designed dose-response study is essential for understanding the efficacy and potency of this compound.[2] Key considerations include:

  • Number of dose groups: Typically, 3-5 dose levels are used to adequately define the dose-response curve.

  • Dose range: This should be based on the MTD and any available in vitro efficacy data.

  • Sample size: The number of animals per group should be sufficient for statistical power.[2]

  • Route of administration: The chosen route (e.g., oral, intravenous, subcutaneous) will significantly impact bioavailability and should be consistent with the intended clinical application.[1]

  • Dosing frequency: This will depend on the compound's half-life, which needs to be determined through pharmacokinetic studies.[1][3]

Q4: How do I translate my in vitro IC50 data for this compound to an in vivo dose?

A4: Translating in vitro data to in vivo doses is a complex process that requires integrating pharmacokinetic (PK) and pharmacodynamic (PD) data.[3][4] A direct conversion is not feasible. The in vitro IC50 provides a target concentration for efficacy. The goal of the in vivo dosing regimen is to achieve and maintain this target concentration at the site of action in the animal model. This requires understanding the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
High toxicity or mortality at expected therapeutic doses. - Inaccurate MTD determination.- Vehicle toxicity.- Rapid absorption and high peak concentration (Cmax).- Off-target effects.- Re-evaluate the MTD with a more gradual dose escalation.- Conduct a vehicle-only toxicity study.- Perform pharmacokinetic studies to understand the drug's exposure profile.- Consider alternative formulations to control the release rate.
Lack of efficacy at doses approaching the MTD. - Poor bioavailability via the chosen route of administration.- Rapid metabolism and clearance.- Insufficient target engagement.- Inappropriate animal model.- Investigate alternative routes of administration.- Analyze plasma and tissue concentrations to confirm exposure.- Develop a biomarker assay to measure target engagement.- Re-evaluate the relevance of the animal model to the human disease.
High variability in animal response within the same dose group. - Inconsistent dosing technique.- Errors in formulation preparation.- Genetic or health variations in the animal cohort.- Animal stress.- Ensure all personnel are properly trained on the dosing procedure.- Implement stringent quality control for formulation preparation.- Use animals from a reputable supplier and ensure they are age and weight-matched.- Acclimatize animals to the experimental conditions to minimize stress.
Precipitation of the compound in the formulation. - Poor solubility of this compound in the chosen vehicle.- Test a range of pharmaceutically acceptable vehicles and co-solvents.- Consider particle size reduction techniques (e.g., micronization).- Develop an alternative formulation, such as a suspension or emulsion.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study
  • Animal Model: Select a relevant species and strain (e.g., C57BL/6 mice).

  • Group Allocation: Assign animals to cohorts of 3-5 per group. Include a vehicle control group.

  • Dose Escalation:

    • Start with a low dose (e.g., 1 mg/kg).

    • Administer the assigned dose of this compound or vehicle to each animal.

    • Observe animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for a predetermined period (e.g., 7-14 days).

    • If no significant toxicity is observed, escalate the dose in the next cohort (e.g., 3 mg/kg, 10 mg/kg, 30 mg/kg, 100 mg/kg).

  • Endpoint: The MTD is defined as the highest dose at which no more than 10% weight loss is observed and no significant clinical signs of toxicity are present.

Protocol 2: Single-Dose Pharmacokinetic (PK) Study
  • Animal Model: Use the same species and strain as in the efficacy studies.

  • Dosing: Administer a single dose of this compound (typically a dose below the MTD) via the intended route of administration.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) post-administration.

  • Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.

  • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

Visualizations

experimental_workflow cluster_preclinical Preclinical Dose Optimization Workflow in_vitro In Vitro Studies (IC50, Target Binding) mtd Maximum Tolerated Dose (MTD) Study in_vitro->mtd Inform Starting Dose Range pk Pharmacokinetic (PK) Study mtd->pk Select Safe Dose for PK dose_response Dose-Response Efficacy Study mtd->dose_response Define Upper Dose Limit pk->dose_response Inform Dosing Regimen final_dose Optimized In Vivo Dose dose_response->final_dose Determine Effective Dose troubleshooting_logic start In Vivo Experiment Shows Unexpected Results toxicity High Toxicity? start->toxicity efficacy Lack of Efficacy? start->efficacy variability High Variability? start->variability re_eval_mtd Re-evaluate MTD & Check Vehicle Toxicity toxicity->re_eval_mtd Yes check_pk Assess Bioavailability & Metabolism (PK Study) efficacy->check_pk Yes refine_protocol Refine Dosing Technique & Formulation Prep variability->refine_protocol Yes success Proceed with Optimized Protocol re_eval_mtd->success check_pk->success refine_protocol->success

References

interference of 4-Hexyl-2,5-dimethyloxazole in biochemical assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from 4-Hexyl-2,5-dimethyloxazole in biochemical assays.

Disclaimer: There is limited published research specifically detailing the assay interference mechanisms of this compound. The guidance provided here is based on the general principles of small molecule interference in biochemical assays and the known properties of related chemical structures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is an organic compound belonging to the class of 2,4,5-trisubstituted oxazoles. It is characterized by a central oxazole ring with methyl groups at positions 2 and 5, and a hexyl chain at position 4. Its structure suggests it is a relatively lipophilic molecule.

PropertyPredicted ValueSource
Molecular FormulaC11H19NOPubChem[1]
Molecular Weight181.27 g/mol PubChem[2]
XlogP4.0PubChem[1]
Water Solubility0.061 g/LFooDB
Hydrogen Bond Donor Count0FooDB
Hydrogen Bond Acceptor Count1FooDB

Q2: What are the potential mechanisms of interference for this compound in my assay?

While specific data is lacking, compounds with similar properties can interfere with biochemical assays through several mechanisms:

  • Colloidal Aggregation: At certain concentrations, lipophilic molecules can form colloidal aggregates that non-specifically sequester and inhibit enzymes, leading to false-positive results. This is a common mechanism for "frequent hitters" in high-throughput screening.

  • Interference with Detection Methods:

    • Fluorescence Interference: The compound may possess intrinsic fluorescence or quenching properties that can interfere with fluorescence-based assays (e.g., FRET, FP).

    • Absorbance Interference: If the compound absorbs light at the same wavelength used for assay readout, it can lead to inaccurate results.

  • Chemical Reactivity: Although the oxazole ring is generally stable, reactive impurities or metabolites of the compound could potentially interact with assay components, such as proteins or reagents.[3]

  • Non-specific Protein Binding: Due to its lipophilicity, this compound may bind non-specifically to proteins in the assay, causing conformational changes or steric hindrance that affects their function.

Troubleshooting Guides

Issue 1: Apparent Inhibition in a Primary Screen

You observe that this compound shows inhibitory activity in your initial high-throughput screening (HTS) campaign.

Troubleshooting Workflow:

G start Initial Hit Observed dose_response Confirm with Dose-Response Curve start->dose_response orthogonal_assay Test in an Orthogonal Assay (different detection method) dose_response->orthogonal_assay aggregation_check Check for Aggregation (e.g., DLS, detergent addition) orthogonal_assay->aggregation_check detection_interference Assess Interference with Detection (e.g., fluorescence/absorbance scan) aggregation_check->detection_interference reactivity_check Evaluate Chemical Reactivity (e.g., pre-incubation, thiol reactivity) detection_interference->reactivity_check conclusion Characterize as True Hit or Artifact reactivity_check->conclusion

Caption: Troubleshooting workflow for an initial screening hit.

Detailed Steps:

  • Confirm with Dose-Response: Rerun the assay with a serial dilution of this compound to confirm that the inhibitory effect is concentration-dependent. A steep dose-response curve may be indicative of aggregation.

  • Orthogonal Assay: Test the compound in an orthogonal assay that measures the same biological endpoint but uses a different detection technology (e.g., if the primary assay is fluorescence-based, use a luminescence-based or absorbance-based assay).[4] True inhibitors should be active in multiple assay formats.

  • Check for Aggregation:

    • Detergent Test: Rerun the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the inhibitory activity of this compound is significantly reduced, it is likely due to aggregation.

    • Dynamic Light Scattering (DLS): If available, use DLS to directly observe the formation of aggregates by the compound at concentrations where inhibition is observed.

  • Assess Interference with Detection:

    • Fluorescence/Absorbance Scan: Scan the emission and excitation spectra of this compound to determine if it has intrinsic fluorescence or absorbance that overlaps with your assay's detection wavelengths.

    • Luciferase Counter-Screen: If using a luciferase-based reporter assay, test the compound in a counter-screen with purified luciferase to check for direct inhibition of the reporter enzyme.[5]

  • Evaluate Chemical Reactivity:

    • Pre-incubation Test: Pre-incubate the compound with the target protein for varying amounts of time before initiating the reaction. Time-dependent inhibition may suggest covalent modification.

    • Thiol Reactivity Assay: Assess the compound's reactivity with thiols (e.g., by measuring the depletion of glutathione) to identify potential non-specific covalent modifiers, especially if your target protein has critical cysteine residues.[3]

Issue 2: High Variability or Poor Reproducibility

You observe inconsistent results when testing this compound.

Potential Causes and Solutions:

Potential CauseRecommended Action
Poor Solubility Prepare stock solutions in 100% DMSO and ensure the final DMSO concentration in the assay is consistent and below a level that affects assay performance (typically <1%). Visually inspect for precipitation.
Compound Instability Prepare fresh stock solutions for each experiment. Assess the stability of the compound in your assay buffer over the course of the experiment.
Batch-to-Batch Variability If using different batches of the compound, confirm the identity and purity of each batch using analytical methods such as LC-MS and NMR. Impurities can sometimes be the cause of observed activity.[6]

Experimental Protocols

Protocol 1: Detergent-Based Assay to Identify Aggregators

Objective: To determine if the observed inhibition by this compound is due to colloidal aggregation.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer

  • Triton X-100 (10% stock solution)

  • All other components of your standard biochemical assay

Procedure:

  • Prepare two sets of assay reactions.

  • In the "Control" set, perform your standard assay protocol with a dose-response of this compound.

  • In the "Detergent" set, add Triton X-100 to the assay buffer to a final concentration of 0.01%. Then, perform the same dose-response of this compound.

  • Incubate and read both sets of reactions as per your standard protocol.

  • Interpretation: If the IC50 value of this compound increases significantly in the presence of Triton X-100, it is a strong indication that the compound is an aggregator at the tested concentrations.

Protocol 2: Luciferase Counter-Screen

Objective: To determine if this compound directly inhibits the luciferase reporter enzyme.

Materials:

  • This compound stock solution

  • Purified luciferase enzyme (e.g., Firefly luciferase)

  • Luciferin substrate

  • Luciferase assay buffer

  • Known luciferase inhibitor (positive control)

Procedure:

  • Prepare a reaction mixture containing the luciferase enzyme and assay buffer.

  • Add a serial dilution of this compound to the reaction mixture. Include a vehicle control (DMSO) and a positive control.

  • Pre-incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding the luciferin substrate.

  • Immediately measure the luminescence using a plate reader.

  • Interpretation: A dose-dependent decrease in luminescence indicates direct inhibition of the luciferase enzyme by this compound.

Signaling Pathway and Logical Relationships

G cluster_compound This compound cluster_mechanisms Potential Interference Mechanisms cluster_assays Affected Assay Types compound Compound Properties (Lipophilic, Oxazole Ring) aggregation Colloidal Aggregation compound->aggregation leads to fluorescence Fluorescence Interference compound->fluorescence can cause reactivity Chemical Reactivity compound->reactivity may exhibit enzyme_assay Enzyme Assays aggregation->enzyme_assay binding_assay Binding Assays aggregation->binding_assay reporter_assay Reporter Gene Assays fluorescence->reporter_assay reactivity->enzyme_assay

References

Technical Support Center: Purification of 4-Hexyl-2,5-dimethyloxazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Hexyl-2,5-dimethyloxazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification strategies for this compound?

A1: The most common and effective purification strategies for this compound, a non-polar, alkyl-substituted oxazole, are column chromatography and fractional distillation under reduced pressure. Recrystallization may also be an option if the compound is a solid at room temperature or if a suitable solvent system can be identified.

Q2: What are the likely impurities in a synthesis of this compound?

A2: Potential impurities depend on the synthetic route. Common oxazole syntheses may introduce the following impurities:

  • Unreacted starting materials: Such as the corresponding aldehyde, α-haloketone, or amide precursors.

  • Reagents: For example, residual triphenylphosphine oxide from a Wittig-type reaction or p-toluenesulfinic acid from a van Leusen reaction using TosMIC.

  • Byproducts: Such as self-condensation products of the starting materials or isomers of the desired product.

  • Solvents: Residual reaction or extraction solvents.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the purity and identifies volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can reveal the presence of impurities by showing extra peaks.[1][2]

  • High-Performance Liquid Chromatography (HPLC): Can be used for quantitative purity analysis, especially for non-volatile impurities.

Troubleshooting Guides

Column Chromatography Purification

Issue 1: Poor separation of the desired product from impurities.

Possible Cause Troubleshooting Step
Inappropriate solvent system (eluent) The polarity of the eluent may be too high or too low. Use TLC to screen for an optimal solvent system that gives good separation between your product and impurities (aim for an Rf of 0.2-0.4 for the product). A common starting point for non-polar compounds is a mixture of hexane and ethyl acetate.
Column overloading Too much crude material was loaded onto the column. As a general rule, use a 30:1 to 100:1 ratio of silica gel to crude product by weight.
Improperly packed column Cracks, channels, or air bubbles in the stationary phase will lead to poor separation. Ensure the column is packed uniformly and the silica gel is fully wetted with the eluent before loading the sample.
Sample loaded in a large volume of solvent This will cause the initial band to be too broad. Dissolve the sample in the minimum amount of a non-polar solvent before loading.

Issue 2: The desired product is not eluting from the column.

Possible Cause Troubleshooting Step
Solvent system is too non-polar The product is too strongly adsorbed to the silica gel. Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture.
Compound decomposition on silica gel Some compounds are sensitive to the acidic nature of silica gel. Consider using neutral or basic alumina as the stationary phase, or deactivating the silica gel with a small amount of triethylamine in the eluent.
Recrystallization Purification

Issue 3: The compound does not dissolve in the hot solvent.

Possible Cause Troubleshooting Step
Inappropriate solvent The compound has low solubility in the chosen solvent even at elevated temperatures. Select a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound when hot but not when cold.
Not enough solvent Add more hot solvent in small increments until the compound fully dissolves.

Issue 4: No crystals form upon cooling.

Possible Cause Troubleshooting Step
Solution is not supersaturated Too much solvent was used. Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
Cooling is too rapid Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or amorphous solid instead of crystals.
Nucleation is not occurring Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, add a small "seed" crystal of the pure compound.

Issue 5: The compound "oils out" instead of crystallizing.

Possible Cause Troubleshooting Step
The boiling point of the solvent is higher than the melting point of the compound. The compound is melting in the hot solvent before it dissolves. Choose a solvent with a lower boiling point.
The solution is supersaturated with impurities. This can lower the melting point of your compound. Try a pre-purification step like a simple filtration or a quick column before recrystallization.
Cooling is too fast. Allow for slower cooling. If it still oils out, try redissolving the oil in a small amount of hot solvent and adding a slightly more non-polar solvent to induce crystallization.

Physicochemical and Chromatographic Data

The following table summarizes key data for this compound to aid in the development of purification strategies.

PropertyValueSource
Molecular Formula C₁₁H₁₉NO[3]
Molecular Weight 181.28 g/mol [3]
Boiling Point 244-245 °C at 760 mmHg (estimated)[4]
Predicted logP 4.27
Predicted Water Solubility 0.061 g/L
Appearance Colorless to pale yellow liquid (estimated)[4]

Experimental Protocols

Protocol 1: Column Chromatography

This protocol is a general guideline for the purification of this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Glass column with a stopcock

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Solvent System Selection: Use TLC to determine an appropriate eluent system. Test various ratios of hexane and ethyl acetate. A good system will give the product an Rf value of approximately 0.3 and show good separation from impurities.

  • Column Packing:

    • Secure the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove air bubbles.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane).

    • Carefully add the sample solution to the top of the column.

    • Allow the sample to absorb onto the silica gel.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions as the solvent starts to drip from the bottom.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.

  • Analysis of Fractions:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purity Assessment by GC-MS

Procedure:

  • Prepare a dilute solution of the purified this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Inject a small volume (typically 1 µL) of the solution into the GC-MS instrument.

  • Run a suitable temperature program to separate the components of the mixture. A typical program might start at 50°C and ramp up to 250°C.

  • The mass spectrometer will detect and identify the compounds as they elute from the GC column.

  • The purity can be determined by integrating the peak area of the desired product and comparing it to the total area of all peaks in the chromatogram.

Visualizations

Purification_Workflow General Purification Workflow for this compound crude Crude Product tlc_analysis TLC Analysis crude->tlc_analysis column_chromatography Column Chromatography tlc_analysis->column_chromatography Optimize Eluent fraction_collection Collect Fractions column_chromatography->fraction_collection tlc_fractions TLC Analysis of Fractions fraction_collection->tlc_fractions combine_pure Combine Pure Fractions tlc_fractions->combine_pure Identify Pure Fractions solvent_removal Solvent Removal (Rotary Evaporation) combine_pure->solvent_removal pure_product Pure Product solvent_removal->pure_product purity_check Purity Check (GC-MS, NMR) pure_product->purity_check final_product Final Purified Product purity_check->final_product Purity Confirmed

Caption: General purification workflow for this compound.

Troubleshooting_Tree Troubleshooting Poor Column Chromatography Separation start Poor Separation check_rf Is Rf of Product ~0.3? start->check_rf adjust_eluent Adjust Eluent Polarity (via TLC) check_rf->adjust_eluent No check_loading Was Column Overloaded? check_rf->check_loading Yes adjust_eluent->start reduce_load Reduce Sample Load check_loading->reduce_load Yes check_packing Is Column Packing Uniform? check_loading->check_packing No reduce_load->start repack_column Repack Column Carefully check_packing->repack_column No check_sample_volume Was Sample Loaded in Minimal Solvent? check_packing->check_sample_volume Yes repack_column->start reload_sample Reload in Minimal Solvent check_sample_volume->reload_sample No success Improved Separation check_sample_volume->success Yes reload_sample->start

Caption: Decision tree for troubleshooting poor column chromatography separation.

References

Validation & Comparative

Validating the Biological Target of 4-Hexyl-2,5-dimethyloxazole: A Comparative Guide for a Promising Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Introduction

While direct biological target validation data for the specific compound 4-Hexyl-2,5-dimethyloxazole is not extensively available in current scientific literature, the 2,4,5-trisubstituted oxazole scaffold it belongs to is a cornerstone in modern medicinal chemistry. This guide provides a comparative overview of the biological targets and associated validation data for structurally related oxazole derivatives, offering researchers valuable insights into the potential therapeutic applications and research directions for this class of compounds.

Oxazole derivatives have been identified as potent modulators of various biological pathways, demonstrating a wide spectrum of activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] Their versatile structure allows for interaction with a range of enzymes and receptors, making them a fertile ground for drug discovery.[2] This guide will delve into specific examples of bioactive oxazoles, their validated biological targets, and the experimental methodologies employed for their validation.

Comparative Analysis of Bioactive Oxazole Derivatives

To illustrate the therapeutic potential of the 2,4,5-trisubstituted oxazole core, the following table summarizes the biological targets and performance of several exemplary compounds. This data is compiled from various preclinical studies and highlights the diverse applications of this chemical scaffold.

Compound ClassExample Compound(s)Biological Target(s)Key Quantitative Data (IC₅₀/EC₅₀)Therapeutic Area
Anticancer Agents MubritinibTyrosine Kinase InhibitorVaries by kinaseOncology
Novel 2,4,5-trisubstituted oxazole derivativesAntiproliferative activityComparable to 5-fluorouracil[5]Oncology
Benzoxazole derivativesVEGFR-2 InhibitorsIC₅₀ = 97.38 nM (for compound 12l)[6]Oncology
Anti-inflammatory Agents OxaprozinCOX-2 InhibitorVaries by assayInflammation
Antidiabetic Agents AleglitazarPPARα/γ AgonistVaries by receptorMetabolic Diseases
Platelet Aggregation Inhibitors DitazolePlatelet Aggregation InhibitorVaries by assayCardiovascular

Key Biological Targets and Signaling Pathways

The diverse biological activities of oxazole derivatives stem from their interaction with crucial cellular signaling pathways. Understanding these pathways is paramount for elucidating their mechanism of action and for the rational design of novel therapeutic agents.

One of the prominent areas of investigation for oxazole derivatives is in oncology. Certain compounds have been shown to inhibit key players in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Inhibition of VEGFR-2 can disrupt the downstream signaling cascade that leads to angiogenesis, a critical process for tumor growth and metastasis.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCg VEGFR2->PLCg Activates Oxazole_Derivative Oxazole_Derivative Oxazole_Derivative->VEGFR2 Inhibits PKC PKC PLCg->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation_Angiogenesis Cell Proliferation & Angiogenesis ERK->Proliferation_Angiogenesis Promotes

VEGFR-2 signaling pathway and inhibition by oxazole derivatives.

Experimental Protocols for Target Validation

The validation of a biological target is a critical step in drug discovery. A multi-pronged approach employing a variety of in vitro and in cellulo assays is typically required to confidently identify the molecular target of a compound.

Kinase Inhibition Assay (Example: VEGFR-2)

Objective: To determine the in vitro inhibitory activity of a compound against a specific kinase.

Methodology:

  • Reagents and Materials: Recombinant human VEGFR-2 kinase, substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, assay buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • The test compound is serially diluted and incubated with the VEGFR-2 enzyme in the assay buffer.

    • The kinase reaction is initiated by the addition of the substrate peptide and ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent.

  • Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Proliferation Assay

Objective: To assess the effect of a compound on the growth of cancer cell lines.

Methodology:

  • Cell Lines: Human cancer cell lines expressing the target of interest (e.g., HepG2 or MCF-7 for VEGFR-2).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with various concentrations of the test compound.

    • After a 48-72 hour incubation period, cell viability is assessed using a colorimetric assay (e.g., MTT or SRB) or a luminescence-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Experimental_Workflow cluster_workflow Target Validation Workflow Compound_Synthesis Oxazole Derivative Synthesis In_Vitro_Assay In Vitro Target Engagement Assay (e.g., Kinase Assay) Compound_Synthesis->In_Vitro_Assay Cellular_Assay Cell-Based Functional Assay (e.g., Proliferation Assay) In_Vitro_Assay->Cellular_Assay Mechanism_Studies Mechanism of Action Studies Cellular_Assay->Mechanism_Studies Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization

A generalized workflow for the validation of a biological target.

Conclusion

While the specific biological target of this compound remains to be elucidated, the broader class of 2,4,5-trisubstituted oxazoles represents a highly promising scaffold in drug discovery. The diverse range of biological activities and validated targets for related compounds provides a strong rationale for further investigation into this chemical series. Researchers and drug development professionals are encouraged to utilize the comparative data and experimental methodologies presented in this guide to explore the therapeutic potential of novel oxazole derivatives. The continued exploration of this versatile scaffold holds the promise of delivering next-generation therapeutics for a multitude of diseases.

References

A Comparative Analysis of 4-Hexyl-2,5-dimethyloxazole and Other Oxazole Compounds in Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative overview of 4-Hexyl-2,5-dimethyloxazole and other substituted oxazole compounds, with a particular focus on their potential as anticancer agents. While direct experimental data for this compound is limited in publicly available research, this guide leverages data from structurally related analogs to infer potential activity and provide a basis for future research. The primary mechanism of action explored is the inhibition of tubulin polymerization, a validated target in cancer therapy.[1][2][3]

Performance Comparison of Substituted Oxazole Compounds

The antiproliferative activity of various 2,4,5-trisubstituted oxazole derivatives has been evaluated against several human cancer cell lines. The following tables summarize the available quantitative data, providing a framework for understanding the structure-activity relationships (SAR) within this class of compounds.

Table 1: Antiproliferative Activity of 2-Methyl-4,5-disubstituted Oxazoles [2]

Compound ID5-Position SubstituentJurkat (IC₅₀, nM)SEM (IC₅₀, nM)RS4;11 (IC₅₀, nM)A549 (IC₅₀, nM)MCF-7 (IC₅₀, nM)HT-29 (IC₅₀, nM)HeLa (IC₅₀, nM)
4a 2'-naphthyl0.50.81.273.21.535.11.8
4d p-methylphenyl1.52.14.5>100008.5550012.5
4e p-methoxyphenyl0.81.22.831002.58504.2
4i p-ethoxyphenyl0.50.82.220.21.85.51.5
CA-4 (Combretastatin A-4) -0.50.81.13.12.52.82.2

IC₅₀ values represent the concentration required to inhibit cell growth by 50%. Data is presented for compounds with a 2-methyl and a 4-(3',4',5'-trimethoxyphenyl) substituent, varying at the 5-position.

Table 2: Tubulin Polymerization Inhibition by Selected Oxazole Derivatives [2]

Compound IDIC₅₀ (µM)
4a 0.98
4i 1.05
Colchicine 0.95

IC₅₀ values represent the concentration required to inhibit tubulin polymerization by 50%.

Structure-Activity Relationship (SAR) Insights

The data presented in Table 1 suggests several key SAR trends for this series of oxazole compounds:

  • Influence of the 5-Position Substituent: The nature of the substituent at the 5-position of the oxazole ring significantly impacts antiproliferative activity. Aromatic substituents, such as a naphthyl group (compound 4a ), confer potent activity.[2]

  • Effect of Alkoxy Groups: The presence of a para-alkoxy group on a phenyl ring at the 5-position is favorable for activity. Notably, an ethoxy group (compound 4i ) generally results in higher potency across multiple cell lines compared to a methoxy group (compound 4e ).[2]

  • Comparison to Combretastatin A-4: Several of the synthesized oxazole derivatives, particularly compounds 4a and 4i , exhibit antiproliferative activity comparable to or exceeding that of the known tubulin inhibitor Combretastatin A-4 (CA-4).[2]

Based on these observations, it can be hypothesized that this compound, with a non-aromatic hexyl group at the 4-position, might exhibit different and potentially lower antiproliferative activity compared to the potent aryl-substituted analogs presented. The alkyl chain length and its conformation would likely play a crucial role in its interaction with the target protein.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for many anticancer oxazoles is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

cluster_0 Cellular Events Oxazole Compound Oxazole Compound Tubulin Dimers Tubulin Dimers Oxazole Compound->Tubulin Dimers Binds to Colchicine Site Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Inhibits Microtubule Dynamics Disruption Microtubule Dynamics Disruption Microtubule Polymerization->Microtubule Dynamics Disruption G2/M Phase Arrest G2/M Phase Arrest Microtubule Dynamics Disruption->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Figure 1: Signaling pathway of tubulin polymerization inhibitors.

A typical workflow for evaluating the anticancer potential of a novel oxazole compound involves a series of in vitro assays.

cluster_1 Experimental Workflow Compound Synthesis Compound Synthesis Antiproliferation Screening (MTT Assay) Antiproliferation Screening (MTT Assay) Compound Synthesis->Antiproliferation Screening (MTT Assay) Tubulin Polymerization Assay Tubulin Polymerization Assay Antiproliferation Screening (MTT Assay)->Tubulin Polymerization Assay Active Compounds Cell Cycle Analysis Cell Cycle Analysis Tubulin Polymerization Assay->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay Cell Cycle Analysis->Apoptosis Assay

Figure 2: Experimental workflow for evaluating anticancer oxazoles.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of tubulin into microtubules.

Materials:

  • Tubulin protein (e.g., from bovine brain)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Test compound dissolved in an appropriate solvent (e.g., DMSO)

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer containing 1 mM GTP and 10% glycerol. Keep on ice.

  • Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO) and a known inhibitor (e.g., colchicine) as controls.

  • Initiate the polymerization by adding the cold tubulin solution to each well.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

  • Plot the absorbance versus time to obtain polymerization curves and determine the IC₅₀ value for inhibition.

MTT Cell Proliferation Assay

This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondria.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader capable of reading absorbance at 570 nm

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound. Include a vehicle control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

References

Comparative Guide to the Structure-Activity Relationship of 4-Hexyl-2,5-dimethyloxazole Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the structure-activity relationship (SAR) of 4-Hexyl-2,5-dimethyloxazole analogs is limited in publicly available literature. This guide provides a comparative analysis based on SAR studies of structurally related 2,4,5-trisubstituted oxazole derivatives to infer potential activity trends and guide future research.

The oxazole scaffold is a privileged heterocyclic motif present in numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including anti-inflammatory, antiproliferative, and antimicrobial effects. Understanding the structure-activity relationship of substituted oxazoles is crucial for the rational design of novel therapeutic agents. This guide focuses on the potential SAR of this compound analogs by examining the impact of structural modifications on the biological activities of related oxazole derivatives.

I. Inferred Structure-Activity Relationship for Antiproliferative Activity

Based on studies of 2,4,5-trisubstituted oxazoles, the following SAR trends can be hypothesized for this compound analogs in the context of antiproliferative activity.

  • Substitution at Position 4: The nature and length of the alkyl chain at the 4-position of the oxazole ring are expected to significantly influence antiproliferative activity. In the parent compound, this is a hexyl group.

    • Chain Length: Variation in the length of the alkyl chain may affect the compound's lipophilicity and its ability to fit into hydrophobic pockets of target proteins. It is plausible that an optimal chain length exists for maximal activity.

    • Branching and Unsaturation: Introduction of branching or unsaturation in the hexyl chain could alter the molecule's conformation and interactions with biological targets.

  • Substitution at Position 2 and 5: The methyl groups at positions 2 and 5 are also key points for modification.

    • Aryl Substituents: Replacing the methyl groups with aryl or substituted aryl moieties can introduce additional binding interactions, such as pi-stacking, potentially enhancing activity. Studies on other oxazoles have shown that the nature and substitution pattern of these aryl rings are critical for potency. For instance, 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-substituted oxazoles have demonstrated potent antitubulin activity.[1]

    • Hydrogen Bonding Moieties: Introducing groups capable of hydrogen bonding at these positions could lead to specific interactions with target enzymes or receptors.

Table 1: Antiproliferative Activity of 2-Methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-substituted Oxazole Analogs [1]

Compound ID5-SubstituentCell Line: HT-29 IC50 (nM)Cell Line: A549 IC50 (nM)
4a 2'-naphthyl73.21.5
4g m-fluoro-p-methoxyphenyl4.60.35
4i p-ethoxyphenyl20.20.5
CA-4 (Reference Compound)2.51.2

II. Inferred Structure-Activity Relationship for Anti-inflammatory Activity

The oxazole core is present in compounds with known anti-inflammatory properties, often acting through the inhibition of enzymes like cyclooxygenase (COX). For this compound analogs, the following SAR can be inferred.

  • Lipophilicity and COX Inhibition: The hexyl group at position 4 contributes to the molecule's lipophilicity, which can be a determinant for COX inhibition. Altering the length and nature of this alkyl chain would likely modulate the inhibitory potency and selectivity for COX-1 versus COX-2.

  • Aromatic Substituents: As seen in diaryloxazolone derivatives, the presence of specific substituted phenyl rings at positions 2 and 5 could confer potent and selective COX-2 inhibitory activity. For example, benzoxazole derivatives have been shown to inhibit IL-6 production with IC50 values in the low micromolar range.[2]

Table 2: Anti-inflammatory Activity of Benzoxazolone Derivatives (IL-6 Inhibition) [2]

Compound IDR1 SubstituentR2 SubstituentIC50 (μM) against IL-6
3c H4-chlorophenyl10.14 ± 0.08
3d H4-fluorophenyl5.43 ± 0.51
3g H4-methoxyphenyl5.09 ± 0.88

III. Experimental Protocols

A. Antiproliferative Activity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.

  • Cell Culture: Human cancer cell lines (e.g., HT-29, A549) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds (e.g., this compound analogs) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.[3]

B. In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is used to determine the inhibitory activity of compounds against COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Purified recombinant human COX-1 or COX-2 enzymes are used.

  • Incubation: The enzyme is pre-incubated with the test compound at various concentrations in a reaction buffer at room temperature for a specified time.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid as the substrate.

  • Prostaglandin Measurement: The reaction is allowed to proceed for a defined period and then stopped. The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.

  • Data Analysis: The percentage of inhibition of COX activity is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that of the vehicle control. The IC50 value is determined from the dose-response curve.

IV. Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_sar SAR Analysis synthesis Synthesis of this compound Analogs purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro In Vitro Assays (e.g., Antiproliferative, Anti-inflammatory) characterization->in_vitro dose_response Dose-Response & IC50 Determination in_vitro->dose_response sar_analysis Structure-Activity Relationship Analysis dose_response->sar_analysis

Caption: General workflow for SAR studies of novel compounds.

signaling_pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) Inflammatory_Stimulus->TLR4 Cell_Membrane MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NF_kB NF-κB IKK->NF_kB NF_kB_Inhibition NF-κB Inhibition? Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, IL-6) NF_kB->Gene_Expression translocation to nucleus Nucleus Oxazole_Analog Oxazole Analog Oxazole_Analog->NF_kB_Inhibition

Caption: Hypothetical anti-inflammatory signaling pathway modulation.

References

A Comparative Benchmarking Guide: 4-Hexyl-2,5-dimethyloxazole Against a Known FAAH Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for benchmarking the novel compound 4-Hexyl-2,5-dimethyloxazole against a known standard in the context of Fatty Acid Amide Hydrolase (FAAH) inhibition, a key target for inflammatory and neuropathic pain. Due to the limited publicly available experimental data on this compound, this document serves as a template for a proposed benchmarking study, outlining the necessary experiments and data presentation formats. The established FAAH inhibitor, MK-4409, is used here as the reference standard.[1][2]

Introduction to this compound

This compound is a trisubstituted oxazole compound. While its specific biological activities are not extensively documented in peer-reviewed literature, the oxazole scaffold is a common motif in pharmacologically active compounds, including those with anti-inflammatory, anti-viral, and anti-cancer properties.[3][4] This guide proposes a hypothetical evaluation of this compound as a potential FAAH inhibitor.

The Known Standard: MK-4409

MK-4409 is a potent and selective oxazole-based FAAH inhibitor that has been evaluated for the treatment of inflammatory and neuropathic pain.[1][2] Its mechanism of action, pharmacokinetic profile, and efficacy in preclinical models are well-documented, making it an excellent benchmark for novel FAAH inhibitor candidates.

Physicochemical Properties

A fundamental step in benchmarking is the comparison of basic molecular properties.

PropertyThis compoundMK-4409
Molecular Formula C11H19NO[5]C22H19F2N3O3S
Molecular Weight 181.28 g/mol [6]460.5 g/mol
LogP (predicted) 4.274.1
Hydrogen Bond Donors 01
Hydrogen Bond Acceptors 16
Rotatable Bonds 55

Hypothetical Benchmarking Data

The following tables represent a template for the kind of quantitative data that should be generated for a direct comparison.

In Vitro FAAH Inhibition
CompoundIC50 (nM)
This compound Data to be determined
MK-4409 13
Pharmacokinetic Profile (Rat Model)
CompoundOral Bioavailability (%)Brain/Plasma Ratio
This compound Data to be determinedData to be determined
MK-4409 182[1]
In Vivo Efficacy (CFA-Induced Inflammatory Pain Model)
CompoundDose (mg/kg)% Reversal of Mechanical Allodynia
This compound Data to be determinedData to be determined
MK-4409 10[1]~50%

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results.

FAAH Inhibition Assay

A biochemical assay should be performed to determine the 50% inhibitory concentration (IC50) of the test compounds against human FAAH. This can be achieved using a commercially available FAAH inhibitor screening assay kit. The assay typically involves incubating the FAAH enzyme with the test compound and a fluorescently labeled substrate. The inhibition of FAAH activity is measured by the reduction in the fluorescent signal.

Pharmacokinetic Studies in Rats

Male Sprague-Dawley rats can be used to assess the pharmacokinetic properties of the compounds. The test compound is administered orally, and blood samples are collected at various time points. Plasma concentrations of the compound are determined using LC-MS/MS. Key parameters to be calculated include oral bioavailability (F%) and brain-to-plasma concentration ratio.

CFA-Induced Inflammatory Pain Model

Inflammatory pain can be induced in rats by intraplantar injection of Complete Freund's Adjuvant (CFA). Mechanical allodynia, a measure of pain sensitivity, is assessed using von Frey filaments. The test compound is administered orally, and the reversal of mechanical allodynia is measured at different time points post-dosing.

Visualizations

Experimental Workflow for FAAH Inhibitor Screening

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation A Compound Library B Primary FAAH Inhibition Assay A->B C IC50 Determination B->C D Pharmacokinetic Studies C->D Active Compounds E Efficacy in Pain Model (CFA) C->E Active Compounds F Lead Candidate Selection D->F E->F

Caption: A generalized workflow for the screening and evaluation of novel FAAH inhibitors.

Simplified FAAH Signaling Pathway

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron AEA Anandamide (AEA) CB1 CB1 Receptor AEA->CB1 Binds and Activates FAAH FAAH AEA->FAAH Hydrolysis CB1->AEA Retrograde Signaling ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid TestCompound This compound (or MK-4409) TestCompound->FAAH Inhibits

Caption: Inhibition of FAAH prevents the breakdown of the endocannabinoid anandamide.

References

Independent Replication of 4-Hexyl-2,5-dimethyloxazole Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide addresses the topic of independent replication of findings concerning the compound 4-Hexyl-2,5-dimethyloxazole. A comprehensive review of publicly available scientific literature and chemical databases reveals a significant scarcity of research on this specific molecule. As of the date of this publication, there are no dedicated studies detailing its biological activities, mechanism of action, or any independent replication of initial findings. The majority of available information is limited to its chemical structure and predicted physicochemical properties.

This guide, therefore, pivots to a broader comparative analysis of the 2,4,5-trisubstituted oxazole class to which this compound belongs. Oxazole derivatives are a well-established class of heterocyclic compounds with a wide array of documented biological activities. By examining the broader class, we can infer potential areas of investigation for this compound and provide a comparative context with other relevant heterocyclic scaffolds in drug discovery.

The Oxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structure is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1][2][3] The substitution pattern on the oxazole ring plays a crucial role in determining its biological effects.[2]

Known Biological Activities of Substituted Oxazoles

Numerous studies have demonstrated the broad therapeutic potential of oxazole derivatives. A summary of these activities is presented in the table below.

Biological ActivityDescriptionKey Findings from Literature
Anti-inflammatory Inhibition of inflammatory pathways and mediators.Substituted oxazoles have been shown to inhibit enzymes like phosphodiesterase 4 (PDE4), which is involved in inflammatory and immune responses.[2]
Anticancer Inhibition of cancer cell growth and proliferation.Certain oxazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2]
Antibacterial Inhibition of bacterial growth.Synthesized oxazole compounds have shown activity against both Gram-positive and Gram-negative bacteria.[2]
Antidiabetic Lowering of blood glucose levels.Some oxazole derivatives have been investigated for their potential as hypoglycemic agents.[4]
Antiviral Inhibition of viral replication.The oxazole moiety is present in some compounds with antiviral properties.[1]

Comparative Landscape of Bioactive Heterocycles

To provide a broader context, the following table compares the known biological activities of oxazoles with other common five-membered heterocyclic scaffolds used in drug development.

Heterocyclic ScaffoldCommon Biological ActivitiesExample Drug(s)
Oxazole Anti-inflammatory, Anticancer, Antibacterial, Antidiabetic[1][2][4]Sulfamethoxazole (antibiotic)
Thiazole Anticancer, Antifungal, Antiviral, Anti-inflammatoryRitonavir (antiviral), Dasatinib (anticancer)
Pyrazole Analgesic, Anti-inflammatory, Anticancer, AntidepressantCelecoxib (anti-inflammatory), Sildenafil (PDE5 inhibitor)
Isoxazole Antibacterial, Anti-inflammatory, AnticonvulsantValdecoxib (anti-inflammatory), Danazol (synthetic steroid)[5]
Imidazole Antifungal, Anti-ulcer, AntihypertensiveClotrimazole (antifungal), Losartan (antihypertensive)

Proposed Experimental Workflow for Characterizing Novel Oxazole Derivatives

Given the lack of data on this compound, a structured experimental approach is necessary to elucidate its potential biological activities. The following workflow outlines a standard procedure for the initial characterization of a novel chemical entity.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Hit-to-Lead Optimization cluster_2 Phase 3: In Vivo Validation A Compound Synthesis & Purification (this compound) B High-Throughput Screening (HTS) (Diverse cellular & biochemical assays) A->B C Hit Identification (Compounds showing desired activity) B->C D Structure-Activity Relationship (SAR) Studies C->D Proceed with promising hits E In Vitro ADME/Tox Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) D->E F Lead Compound Selection E->F G Animal Model Efficacy Studies F->G Advance lead compounds H Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling G->H I Preclinical Candidate Nomination H->I

Caption: A generalized workflow for the discovery and preclinical development of a novel chemical entity.

Hypothetical Signaling Pathway Investigation

Should initial screenings suggest a particular biological activity, for instance, anti-inflammatory effects, a subsequent step would be to investigate the underlying signaling pathway. A hypothetical pathway that could be modulated by an anti-inflammatory compound is the NF-κB signaling cascade.

G Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NF_kB NF-κB IkB->NF_kB releases Nucleus Nucleus NF_kB->Nucleus translocates to Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression induces 4_Hexyl_2_5_dimethyloxazole This compound (Hypothetical Inhibitor) 4_Hexyl_2_5_dimethyloxazole->IKK_Complex inhibits

Caption: A simplified diagram of the NF-κB signaling pathway and a hypothetical point of inhibition by a novel compound.

Detailed Methodologies for Key Experiments

While no specific experimental data exists for this compound, this section provides generalized protocols for foundational experiments that would be essential for its characterization.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic potential of the compound on a given cell line.

  • Methodology:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound for 24-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

In Vitro Phosphodiesterase 4 (PDE4) Inhibition Assay
  • Objective: To assess the inhibitory activity of the compound against the PDE4 enzyme, a key target in inflammation.

  • Methodology:

    • Use a commercially available PDE4 assay kit.

    • Incubate recombinant human PDE4 enzyme with varying concentrations of this compound.

    • Initiate the reaction by adding the substrate, cyclic adenosine monophosphate (cAMP).

    • The enzyme reaction converts cAMP to AMP.

    • A detection reagent is added that specifically binds to the remaining cAMP, generating a signal (e.g., fluorescence or luminescence).

    • The signal is inversely proportional to the enzyme activity.

    • Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion

The current scientific landscape lacks specific research on this compound, precluding a direct comparison of independently replicated findings. However, the broader class of substituted oxazoles represents a fertile ground for drug discovery, with established potential across multiple therapeutic areas. This guide provides a comparative framework for understanding the potential of this compound class and outlines a standard experimental approach for the characterization of novel molecules like this compound. Future research is warranted to elucidate the specific biological activities and potential therapeutic applications of this particular compound.

References

Comparative Efficacy of 4-Hexyl-2,5-dimethyloxazole: An Analysis Based on Structurally Related Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential efficacy of 4-Hexyl-2,5-dimethyloxazole. Due to a lack of publicly available experimental data on this compound, this report leverages data from structurally related oxazole derivatives to provide a representative comparison and outline potential therapeutic applications.

Oxazole-containing compounds have emerged as a significant class of heterocyclic molecules with a broad spectrum of biological activities, including potent anticancer and antiviral effects.[1][2] This guide synthesizes the available data on representative oxazole derivatives to project the potential efficacy of this compound and to provide detailed experimental protocols for future research.

Comparative Anticancer Efficacy of Oxazole Derivatives

Numerous oxazole derivatives have demonstrated significant cytotoxicity against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the STAT3 signaling cascade and microtubule dynamics.[1][3][4] The following table summarizes the in vitro anticancer activity of several published oxazole and oxadiazole derivatives, offering a benchmark for the potential efficacy of novel analogues like this compound.

Table 1: In Vitro Anticancer Activity of Representative Oxazole and Oxadiazole Derivatives

Compound IDStructureCancer Cell LineIC50 (µM)Mechanism of Action
S3I-M2001 Oxazole-based peptidomimeticHuman Breast Cancer (MDA-MB-231)~10 µM (inhibition of STAT3 DNA-binding)STAT3 Inhibitor
Compound 12d 1,2,4-triazole derivativeHuman Breast Cancer (MCF-7)1.5STAT3 Inhibitor
Compound 3e 1,3,4-oxadiazole derivativeHuman Breast Cancer (MDA-MB-231)Not specified, but reduced viability to ~39% at 50 µMSTAT3 and miR-21 modulation (predicted)
Compound 33 1,3,4-oxadiazole derivativeHuman Breast Cancer (MCF-7)0.34EGFR Inhibitor

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

Potential Antiviral Efficacy

The oxazole scaffold is also a key component in the development of antiviral agents. Studies have shown that certain oxazole derivatives exhibit inhibitory activity against a range of viruses, including human cytomegalovirus (HCMV).[5][6] The therapeutic efficacy is often measured by the EC50 value, which represents the concentration required to inhibit 50% of the viral replication.

Table 2: In Vitro Antiviral Activity of Representative Oxazole Derivatives

Compound ClassVirusCell LineEC50 (µM)
5-hydroxyalkylamino-1,3-oxazole derivativesHuman Cytomegalovirus (HCMV)Human Foreskin Fibroblast (HFF)4.91 - 5.42
Thiazole/Oxazole derivativesHerpes Simplex Virus (HSV-1, HSV-2)Vero cells0.01 - 0.05

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key in vitro assays are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[7][8][9]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 or MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the compound concentration.

Plaque Reduction Assay for Antiviral Efficacy

The plaque reduction assay is the gold standard for determining the efficacy of antiviral compounds by measuring the reduction in the number of viral plaques.[10][11][12]

Protocol:

  • Cell Seeding: Seed a confluent monolayer of host cells (e.g., Vero cells for HSV) in 6-well plates.

  • Virus and Compound Incubation: Prepare serial dilutions of the test compound and incubate them with a known titer of the virus for 1 hour at 37°C.

  • Infection: Add the virus-compound mixture to the cell monolayers and incubate for 1-2 hours to allow for viral adsorption.

  • Overlay: Remove the inoculum and overlay the cells with a medium containing 1% methylcellulose and the corresponding concentration of the test compound.

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-3 days).

  • Plaque Staining: Fix the cells with 10% formalin and stain with 0.1% crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

Signaling Pathways and Mechanisms

STAT3 Inhibition Pathway

Several oxazole derivatives have been identified as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[13][14] STAT3 is a key signaling molecule that, when constitutively activated, promotes tumor cell proliferation, survival, and invasion. Inhibition of STAT3 dimerization prevents its translocation to the nucleus and subsequent transcription of target genes.

STAT3_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT3_m STAT3 (monomer) JAK->STAT3_m Phosphorylation STAT3_d STAT3 (dimer) STAT3_m->STAT3_d Dimerization DNA DNA STAT3_d->DNA Translocation Oxazole_Derivative This compound (Hypothetical) Oxazole_Derivative->STAT3_d Inhibition Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Binding Cell_Proliferation Cancer Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation Leads to

Caption: Hypothetical inhibition of the STAT3 signaling pathway by an oxazole derivative.

Experimental Workflow for Efficacy Screening

The general workflow for screening and evaluating the efficacy of a novel compound like this compound is a multi-step process that begins with in vitro assays and can progress to more complex models.

Experimental_Workflow Start Compound Synthesis (this compound) In_Vitro_Screening In Vitro Efficacy Screening Start->In_Vitro_Screening Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) In_Vitro_Screening->Cytotoxicity_Assay Antiviral_Assay Antiviral Assay (e.g., Plaque Reduction) In_Vitro_Screening->Antiviral_Assay Mechanism_of_Action Mechanism of Action Studies Cytotoxicity_Assay->Mechanism_of_Action Antiviral_Assay->Mechanism_of_Action Western_Blot Western Blot (e.g., for STAT3 phosphorylation) Mechanism_of_Action->Western_Blot Data_Analysis Data Analysis (IC50 / EC50 Determination) Western_Blot->Data_Analysis Lead_Optimization Lead Optimization / In Vivo Studies Data_Analysis->Lead_Optimization

Caption: A generalized experimental workflow for screening the efficacy of a novel compound.

References

A Researcher's Guide to Confirming the Quorum Sensing Inhibition Mechanism of 4-Hexyl-2,5-dimethyloxazole

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

The rise of antibiotic-resistant bacteria necessitates novel therapeutic strategies that circumvent traditional bactericidal mechanisms. One promising approach is the disruption of quorum sensing (QS), a cell-to-cell communication system bacteria use to coordinate collective behaviors such as virulence factor production and biofilm formation.[1][2][3] By interfering with QS signaling, these pathogens can potentially be rendered less virulent and more susceptible to host immune clearance or conventional antibiotics.[3][4][5]

This guide focuses on 4-Hexyl-2,5-dimethyloxazole (HDO), an oxazole derivative for which a definitive biological mechanism has not been widely established. We propose a hypothetical mechanism wherein HDO acts as a competitive inhibitor of the LasR receptor in Pseudomonas aeruginosa, a key regulator in one of the primary QS circuits in this opportunistic pathogen. LasR is a transcriptional regulator that, upon binding its native N-acyl homoserine lactone (AHL) autoinducer, activates the expression of numerous virulence genes.

This document provides a framework of essential control experiments designed to rigorously test this hypothesis. It compares the expected performance of HDO against a known QS inhibitor and a traditional antibiotic, offering detailed protocols and data interpretation guidelines for researchers in drug development.

Proposed Signaling Pathway: LasR-Mediated Quorum Sensing

The proposed mechanism centers on the inhibition of the LasR-I/AHL signaling pathway in P. aeruginosa. HDO is hypothesized to compete with the native autoinducer (OdDHL) for binding to the LasR protein, thereby preventing its activation and the subsequent transcription of virulence genes.

LasR_Pathway cluster_cell P. aeruginosa Cell LasI LasI (Synthase) OdDHL_in OdDHL (Autoinducer) LasI->OdDHL_in Synthesizes LasR LasR (Receptor) OdDHL_in->LasR Binds & Activates OdDHL_out OdDHL (extracellular) OdDHL_in->OdDHL_out Diffuses out Virulence_Genes Virulence Genes (lasB, rhlA, etc.) LasR->Virulence_Genes Activates Transcription HDO HDO (Hypothesized Inhibitor) HDO->LasR Competitively Inhibits Virulence_Factors Virulence Factors (Elastase, Pyocyanin) Virulence_Genes->Virulence_Factors Expressed OdDHL_out->OdDHL_in Diffuses in (High cell density)

Caption: Proposed inhibitory mechanism of HDO on the LasR signaling pathway.

Experimental Framework for Mechanism Validation

To validate that HDO acts as a true QS inhibitor and not simply as a bacteriostatic/bactericidal agent, a series of control experiments is essential. The workflow below outlines a systematic approach to differentiate between these mechanisms.

Experimental_Workflow cluster_workflow Validation Workflow start Start with HDO growth_assay Bacterial Growth Assay (Determine MIC) start->growth_assay is_growth_inhibited Is Growth Inhibited at Test Concentration? growth_assay->is_growth_inhibited bioreporter_assay QS Bioreporter Assay (e.g., lasB-lux) is_growth_inhibited->bioreporter_assay No conclusion_antibiotic Conclusion: HDO acts as an antibiotic is_growth_inhibited->conclusion_antibiotic Yes is_qs_inhibited Is Reporter Signal Reduced? bioreporter_assay->is_qs_inhibited virulence_assays Virulence Factor Assays (Elastase, Pyocyanin) is_qs_inhibited->virulence_assays Yes conclusion_inactive Conclusion: HDO is inactive is_qs_inhibited->conclusion_inactive No conclusion_qsi Conclusion: HDO is a potential QSI virulence_assays->conclusion_qsi

Caption: Logical workflow for characterizing HDO's mechanism of action.

Comparative Performance Data

The following table summarizes the expected outcomes from key experiments when testing HDO against standard controls. A true QS inhibitor should significantly reduce virulence factor production at sub-lethal concentrations.

Parameter This compound (HDO) Furanone C-30 (Positive Control) Tobramycin (Antibiotic Control) Vehicle (Negative Control)
Bacterial Growth (MIC in P. aeruginosa) Expected > 100 µM> 200 µM~ 1-4 µg/mL (4.2 µM)No effect
LasR Reporter Gene Expression (IC₅₀) Expected ~10-25 µM~5 µMNo direct inhibitionNo effect
Elastase Production (% Inhibition @ 25 µM) Expected 60-80%~85%>90% (due to cell death)0%
Pyocyanin Production (% Inhibition @ 25 µM) Expected 50-70%~80%>90% (due to cell death)0%
Biofilm Formation (% Inhibition @ 25 µM) Expected 40-60%~70%>90% (due to cell death)0%

Detailed Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of HDO that inhibits visible growth of P. aeruginosa. This is crucial to ensure subsequent assays are performed at sub-MIC concentrations, where effects can be attributed to QS inhibition rather than antibiotic activity.

Protocol:

  • Prepare a 2-fold serial dilution of HDO, Furanone C-30, and Tobramycin in a 96-well microtiter plate using Mueller-Hinton Broth (MHB). Include a vehicle control (DMSO) and a no-bacteria control.

  • Inoculate each well (except the no-bacteria control) with a suspension of P. aeruginosa PAO1 to a final concentration of 5 x 10⁵ CFU/mL.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.

QS Bioreporter Assay

Objective: To quantify the specific inhibition of the LasR-mediated signaling pathway.

Protocol:

  • Use a bioreporter strain, such as E. coli JB523, which carries a plasmid with the LasR receptor and a lasB promoter fused to a reporter gene (e.g., luxCDABE for luminescence).

  • In a 96-well plate, add sub-MIC concentrations of HDO and controls.

  • Add the native autoinducer (OdDHL, final concentration ~100 nM) to all wells to induce the system.

  • Inoculate the wells with an overnight culture of the bioreporter strain.

  • Incubate at 30°C with shaking for 4-6 hours.

  • Measure the reporter output (e.g., luminescence using a plate reader) and bacterial density (OD₆₀₀).

  • Normalize the reporter signal to cell density (Luminescence/OD₆₀₀). Calculate the IC₅₀ value, which is the concentration of HDO required to reduce the normalized signal by 50%.

Elastase Activity Assay

Objective: To measure the inhibition of elastase, a key virulence factor directly regulated by the LasR system.

Protocol:

  • Culture wild-type P. aeruginosa PAO1 in LB broth with sub-MIC concentrations of HDO and controls for 18-24 hours at 37°C.

  • Centrifuge the cultures to pellet the cells and collect the supernatant, which contains the secreted elastase.

  • In a 96-well plate, mix 100 µL of the supernatant with 100 µL of Elastin-Congo Red (ECR) substrate solution (10 mg/mL in 0.1 M Tris-HCl, pH 7.5).

  • Incubate the mixture at 37°C for 4-6 hours with shaking.

  • Stop the reaction by adding 100 µL of 0.12 M EDTA.

  • Centrifuge the plate to pellet the un-hydrolyzed ECR.

  • Transfer the supernatant to a new plate and measure the absorbance at 495 nm. Higher absorbance indicates higher elastase activity.

  • Calculate the percentage inhibition relative to the vehicle control.

Biofilm Formation Assay

Objective: To assess the effect of HDO on the formation of biofilms, a QS-dependent process.

Protocol:

  • In a 96-well PVC microtiter plate, add P. aeruginosa PAO1 culture diluted in LB broth containing sub-MIC concentrations of HDO and controls.

  • Incubate the plate under static conditions at 37°C for 24 hours.

  • Carefully discard the planktonic (free-floating) cells and wash the wells gently with phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.

  • Stain the adherent biofilm by adding 0.1% (w/v) crystal violet solution to each well and incubating for 15 minutes at room temperature.

  • Wash away the excess stain with water and allow the plate to air dry.

  • Solubilize the bound crystal violet by adding 30% acetic acid to each well.

  • Quantify the biofilm by measuring the absorbance at 590 nm.

  • Calculate the percentage inhibition relative to the vehicle control.

References

A Comparative Guide to the Pharmacokinetic Profiles of 4-Hexyl-2,5-dimethyloxazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for comparing the pharmacokinetic profiles of novel 4-Hexyl-2,5-dimethyloxazole derivatives. Due to the limited publicly available data on this specific chemical series, this document uses well-characterized, structurally related oxazole- and isoxazole-containing drugs as surrogates to demonstrate a robust comparative methodology. The principles, experimental protocols, and data presentation formats detailed herein can be directly applied to the evaluation of this compound derivatives.

Comparative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for three representative oxazole- and isoxazole-containing drugs: Tafamidis, Oxaprozin, and Sulfamethoxazole. This format is recommended for comparing novel derivatives.

ParameterTafamidisOxaprozinSulfamethoxazole
Absorption
Bioavailability (F)~100%[1][2]95%[3][4]~100%
Tmax (hours)1.75 (fasted), 4 (fed)[5]2 - 6[6]3 - 4
Effect of FoodNo clinically significant effect[7]Reduces rate, not extent of absorption[3]Minimal effect
Distribution
Protein Binding>99.9% (primarily to transthyretin)[1][5]99% (primarily to albumin)[3][8]~70% (to albumin)
Volume of Distribution (Vd)~16 L[7]11 - 17 L/70 kg[3][8]10 - 16 L
Metabolism
Primary SiteLiver[1][2]Liver[3][4]Liver
Metabolic PathwaysPrimarily glucuronidation[5][7]Oxidation and glucuronidation[4][8]N-acetylation and glucuronidation
Active MetabolitesNone identifiedMinor active phenolic metabolites (<5%)[3][4]N-acetyl metabolite is inactive but can be toxic
Excretion
Primary RouteFeces (~59% as unchanged drug)[5][7]Urine (65% as metabolites), Feces (35% as metabolites)[3][8]Primarily urine (as metabolites and some unchanged drug)
Elimination Half-life (t½)~49 hours[5][7]40 - 50 hours[8]10 - 12 hours[9]
Clearance (CL)0.228 L/h[7]Total drug: 0.150 L/hr/70 kg (single dose)[3]~1.5 L/h

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of pharmacokinetic profiles. Below are standard protocols for key in vivo and in vitro experiments.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd, and F) of a test compound after intravenous (IV) and oral (PO) administration.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=6 per group) are used.[10]

  • Dosing:

    • Intravenous (IV) Group: The test compound is administered as a single bolus injection via the tail vein at a dose of 1 mg/kg.

    • Oral (PO) Group: The test compound is administered by oral gavage at a dose of 10 mg/kg.

  • Blood Sampling: Blood samples (~0.2 mL) are collected from the jugular vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours) into tubes containing an anticoagulant (e.g., heparin).[11]

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: The concentration of the test compound in plasma samples is quantified using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.[10][12]

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine the key pharmacokinetic parameters. The half-life (t½) is calculated as 0.693/k_el, where k_el is the elimination rate constant determined from the slope of the terminal phase of the log-linear plasma concentration-time curve.[13][14][15] Bioavailability (F) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To assess the intrinsic metabolic stability of a test compound in the presence of liver enzymes.

Methodology:

  • Test System: Pooled human or rat liver microsomes are used as the enzyme source.[16][17][18]

  • Incubation:

    • The test compound (at a final concentration of 1 µM) is incubated with liver microsomes (0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.[19]

    • The reaction is initiated by the addition of an NADPH-regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by HPLC-MS/MS to measure the depletion of the parent compound over time.[17]

  • Data Analysis: The metabolic half-life (t½) is determined from the slope of the natural log of the percent remaining of the test compound versus time. This can be used to calculate intrinsic clearance (CLint).

Visualizations

Experimental Workflow for Pharmacokinetic Profiling

G cluster_0 In Vivo Studies cluster_1 In Vitro Studies cluster_2 Bioanalysis & Data Processing iv_admin IV Administration (e.g., 1 mg/kg) blood_sampling Serial Blood Sampling (Multiple Time Points) iv_admin->blood_sampling Group 1 po_admin Oral Administration (e.g., 10 mg/kg) po_admin->blood_sampling Group 2 plasma_sep Plasma Separation (Centrifugation) blood_sampling->plasma_sep analysis LC-MS/MS Analysis plasma_sep->analysis microsome_prep Prepare Liver Microsomes (+ NADPH) compound_inc Incubate Test Compound (1 µM at 37°C) microsome_prep->compound_inc time_sampling Sample at Time Points (0-60 min) compound_inc->time_sampling quench Quench Reaction (Acetonitrile) time_sampling->quench quench->analysis pk_calc Pharmacokinetic Calculation analysis->pk_calc data_table Generate Comparative Data Table pk_calc->data_table

Caption: Workflow for Pharmacokinetic Profiling.

Generalized Metabolic Pathways for Oxazole Derivatives

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (Conjugation) parent Parent Oxazole Derivative (e.g., this compound) oxidation Oxidation (Hydroxylation of Alkyl Chain) parent->oxidation CYP450 n_dealk N-Dealkylation (if applicable) parent->n_dealk o_dealk O-Dealkylation (if applicable) parent->o_dealk glucuronide Glucuronidation oxidation->glucuronide UGTs sulfation Sulfation oxidation->sulfation SULTs excretion Excretion (Urine/Feces) glucuronide->excretion sulfation->excretion

Caption: Generalized Metabolic Pathways.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.